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(4-Propoxy-phenyl)-acetic acid Documentation Hub

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  • Product: (4-Propoxy-phenyl)-acetic acid
  • CAS: 26118-57-0

Core Science & Biosynthesis

Foundational

Technical Monograph: (4-Propoxy-phenyl)-acetic acid

High-Purity Synthesis, Characterization, and Biological Applications Executive Summary (4-Propoxy-phenyl)-acetic acid (CAS 26118-57-0) represents a critical pharmacophore in the development of non-steroidal anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Characterization, and Biological Applications

Executive Summary

(4-Propoxy-phenyl)-acetic acid (CAS 26118-57-0) represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Structurally characterized by a lipophilic propoxy tail and a polar carboxylic head, it serves as a versatile amphiphilic intermediate. While historically associated with NSAID development (analogous to ibufenac and alclofenac), recent high-throughput screening has identified its utility as a scaffold for p38


 mitogen-activated protein kinase (MAPK) inhibitors, relevant in oncology and autoimmune pathology.

This guide moves beyond standard catalog data, providing a self-validating synthetic workflow and analytical framework designed for high-reproducibility research environments.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models suitable for assay development.

PropertyValueContext/Notes
IUPAC Name 2-(4-propoxyphenyl)acetic acid-
CAS Registry 26118-57-0-
Molecular Formula C

H

O

-
Molecular Weight 194.23 g/mol -
Appearance White to Off-white Crystalline PowderRecrystallized from EtOH/Water
Melting Point 82–84 °CSharp range indicates high purity
Boiling Point 331.6 ± 17.0 °CPredicted (760 Torr)
pKa (Acid) 4.45 ± 0.10Carboxylic acid ionization
LogP 2.52Moderate lipophilicity; good membrane permeability
Solubility DMSO (>50 mg/mL), Ethanol, MethanolLow aqueous solubility at neutral pH

High-Fidelity Synthesis Protocol

Methodology Rationale: Direct alkylation of 4-hydroxyphenylacetic acid often leads to competitive O-alkylation of the carboxylic acid (forming the ester) versus the phenol. To ensure regiospecificity and simplify purification, we employ a "Protect-Alkylate-Deprotect" strategy. This workflow guarantees the propoxy group attaches solely to the phenolic oxygen.

Phase 1: Methyl Ester Protection
  • Reagents: 4-Hydroxyphenylacetic acid (1.0 eq), Methanol (solvent/reactant), H

    
    SO
    
    
    
    (cat.).
  • Procedure: Dissolve starting acid in Methanol (10 mL/g). Add conc. H

    
    SO
    
    
    
    (0.1 eq) dropwise. Reflux for 4 hours.
  • Validation: TLC (Hexane:EtOAc 7:3) shows disappearance of the baseline acid spot and appearance of a higher R

    
     ester spot.
    
Phase 2: Williamson Ether Synthesis (The Critical Step)

This step introduces the propoxy chain. Anhydrous conditions are vital to prevent hydrolysis of the alkyl halide.

  • Reagents: Methyl (4-hydroxyphenyl)acetate (from Phase 1), n-Propyl Bromide (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), Acetone (anhydrous).
  • Protocol:

    • Suspend methyl ester and K

      
      CO
      
      
      
      in acetone.
    • Add n-Propyl bromide dropwise.

    • Reflux at 60 °C for 12 hours.

    • In-Process Check: Monitor by HPLC or TLC. The phenolic -OH is converted to the ether; the spot will shift to a higher R

      
       (more non-polar).
      
    • Workup: Filter off inorganic salts (KBr, excess K

      
      CO
      
      
      
      ). Concentrate filtrate to yield the crude intermediate: Methyl (4-propoxyphenyl)acetate.
Phase 3: Saponification & Crystallization
  • Hydrolysis: Dissolve the crude intermediate in THF:Water (1:1). Add LiOH or NaOH (2.5 eq). Stir at RT for 2 hours.

  • Acidification: Cool to 0 °C. Acidify with 1M HCl to pH 2.0. The product will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water (1:5 ratio).

  • Drying: Vacuum dry at 40 °C over P

    
    O
    
    
    
    .
Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Hydroxyphenylacetic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Protection Inter1 Intermediate: Methyl (4-hydroxyphenyl)acetate Step1->Inter1 Yield >95% Step2 Step 2: Williamson Ether Synthesis (n-PrBr, K2CO3, Acetone) Inter1->Step2 Alkylation Inter2 Intermediate: Methyl (4-propoxyphenyl)acetate Step2->Inter2 Regiospecific Step3 Step 3: Saponification (NaOH, THF/H2O, then HCl) Inter2->Step3 Hydrolysis Final Final Product: (4-Propoxy-phenyl)-acetic acid Step3->Final Crystallization

Figure 1: Step-wise synthetic pathway utilizing ester protection to ensure regiospecific O-alkylation.

Analytical Validation

To certify the identity of the synthesized material, compare against these standard spectral markers.

Nuclear Magnetic Resonance ( H NMR, 400 MHz, DMSO-d )
Shift (

ppm)
MultiplicityIntegrationAssignment
12.20 Broad Singlet1H-COOH (Carboxylic Acid)
7.15 Doublet (

Hz)
2HAr-H (meta to propoxy)
6.85 Doublet (

Hz)
2HAr-H (ortho to propoxy)
3.88 Triplet (

Hz)
2H-O-CH

-CH

-
3.48 Singlet2HAr-CH

-COOH
1.72 Multiplet2H-CH

-CH

-CH

0.98 Triplet (

Hz)
3H-CH

-CH

Interpretation: The presence of the triplet at 0.98 ppm and 3.88 ppm confirms the propoxy chain. The broad singlet at 12.20 ppm confirms the free acid.

Biological Relevance: p38 MAPK Inhibition

While often used as a generic chemical building block, (4-Propoxy-phenyl)-acetic acid has shown specific activity as a scaffold for p38


 inhibitors. The p38 MAPK pathway is a central regulator of inflammatory cytokines (TNF-

, IL-1

).

Mechanism of Action: The carboxylic acid moiety typically forms hydrogen bonds with the ATP-binding pocket (specifically the hinge region residues), while the lipophilic propoxy tail occupies the hydrophobic pocket II, stabilizing the inactive conformation of the kinase.

Signal Transduction Pathway

MAPKPathway Stress Cellular Stress (UV, Cytokines) MKK MKK3 / MKK6 Stress->MKK Activation p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Downstream Effectors (MAPKAPK2, ATF2) p38->Substrates Activation Inhibitor (4-Propoxy-phenyl)- acetic acid deriv. Inhibitor->p38 Inhibition (ATP Competition) Response Inflammation / Apoptosis Substrates->Response

Figure 2: Schematic of p38 MAPK signaling cascade showing the intervention point of phenylacetic acid derivatives.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • PPE: Nitrile gloves (0.11 mm thickness), safety goggles, and N95 particulate respirator are mandatory during synthesis.

    • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic; keep away from moisture.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[2][3]

    • Skin Contact: Wash with soap and water.[1][3] If irritation persists, seek medical advice.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4715346, (4-Propoxy-phenyl)-acetic acid. Retrieved from [Link][4]

  • Meltzer, R. I., et al. (1957). The Synthesis of 4-Hydroxyphenylacetic Acid.[5] Journal of Organic Chemistry, 22(11), 1577–1581. (Foundational synthesis reference).

  • Chhonker, Y. S., et al. (2010). Synthesis and antimicrobial activity of Schiff bases derived from 2-formylphenoxy acetic acid.[6] Asian Journal of Chemistry, 22(5), 3447.[6] (Biological activity context).

Sources

Exploratory

An In-depth Technical Guide to (4-Propoxy-phenyl)-acetic acid (CAS 26118-57-0)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document synthesizes available information on (4-Propoxy-phenyl)-acetic acid. A significant portion of the biological activity data, partic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on (4-Propoxy-phenyl)-acetic acid. A significant portion of the biological activity data, particularly concerning its role as a p38α inhibitor, is based on preliminary claims from commercial suppliers and lacks robust, peer-reviewed scientific literature. This guide should be used for informational purposes, and all experimental work should be preceded by a thorough literature search and validation.

Introduction

(4-Propoxy-phenyl)-acetic acid, with the CAS number 26118-57-0, is a derivative of phenylacetic acid.[1] Phenylacetic acid and its derivatives are a class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive overview of the known chemical properties, a plausible synthesis method, and a discussion of its potential, albeit currently unverified, biological applications.

Chemical and Physical Properties

(4-Propoxy-phenyl)-acetic acid is a solid at room temperature with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1] Its structure consists of a phenyl ring substituted with a propoxy group and an acetic acid moiety. This combination of a lipophilic propoxy group and a hydrophilic carboxylic acid group gives the molecule amphiphilic properties, which may influence its biological activity and pharmacokinetic profile.

PropertyValueSource
CAS Number 26118-57-0[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
IUPAC Name 2-(4-propoxyphenyl)acetic acid[1]
Melting Point 82-84 °CChemicalBook
Boiling Point (Predicted) 331.6±17.0 °CChemicalBook
Density (Predicted) 1.116±0.06 g/cm³ChemicalBook
pKa (Predicted) 4.45±0.10ChemicalBook

Synthesis of (4-Propoxy-phenyl)-acetic acid

A logical and widely used method for the synthesis of (4-Propoxy-phenyl)-acetic acid is the Williamson ether synthesis. This reaction involves the alkylation of a phenoxide with an alkyl halide. In this case, the starting material would be 4-hydroxyphenylacetic acid, which is deprotonated with a base to form the corresponding phenoxide, followed by reaction with a propyl halide.

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (Williamson Ether Synthesis) cluster_2 Step 3: Work-up and Purification 4-hydroxyphenylacetic_acid 4-Hydroxyphenylacetic Acid Phenoxide Sodium 4-carboxymethylphenoxide 4-hydroxyphenylacetic_acid->Phenoxide + Base Base Base (e.g., NaOH, K2CO3) Product (4-Propoxy-phenyl)-acetic acid Phenoxide->Product + Propyl Halide Propyl_halide Propyl Halide (e.g., 1-bromopropane) Crude_Product Crude Product Product->Crude_Product Acidification & Extraction Purified_Product Purified (4-Propoxy-phenyl)-acetic acid Crude_Product->Purified_Product Recrystallization/Chromatography

Caption: Conceptual workflow for the synthesis of (4-Propoxy-phenyl)-acetic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the principles of the Williamson ether synthesis and has not been experimentally validated for this specific compound.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • 1-Bromopropane

  • Dimethylformamide (DMF) or Acetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation:

    • In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as DMF or acetone.

    • Add a strong base, such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation:

    • To the phenoxide solution, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous solution to a pH of 2-3 with dilute hydrochloric acid. This will protonate the carboxylic acid and may cause the product to precipitate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude (4-Propoxy-phenyl)-acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Biological Activity: p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

Some commercial suppliers have claimed that (4-Propoxy-phenyl)-acetic acid can be used as a p38α inhibitor for lung cancer. However, at the time of this writing, there is no publicly available, peer-reviewed scientific literature to substantiate this claim.

The p38 MAPK Signaling Pathway: A Primer

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer.

p38_Pathway cluster_0 Upstream Activation cluster_1 Core Pathway cluster_2 Downstream Effects Stress_Stimuli Stress Stimuli (UV, Cytokines, LPS) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K MKK MAP2K (MKK3/6) MAP3K->MKK phosphorylates p38_inactive p38α (inactive) MKK->p38_inactive phosphorylates p38_active p38α (active) p38_inactive->p38_active Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_active->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Inflammatory Cytokines, etc.) Transcription_Factors->Gene_Expression regulates Inhibitor (4-Propoxy-phenyl)-acetic acid (Hypothesized) Inhibitor->p38_active inhibits

Caption: A simplified diagram of the p38 MAPK signaling pathway and the hypothesized point of inhibition.

Experimental Protocols for Evaluation

For researchers interested in investigating the potential p38α inhibitory activity of (4-Propoxy-phenyl)-acetic acid, the following are general protocols that can be adapted.

In Vitro p38α Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38α.

Principle: A recombinant p38α enzyme is incubated with a substrate (e.g., ATF2) and ATP. The inhibitor is added at various concentrations, and the level of substrate phosphorylation is measured.

Materials:

  • Recombinant human p38α

  • ATF2 (or other suitable substrate)

  • ATP

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • (4-Propoxy-phenyl)-acetic acid (dissolved in DMSO)

  • Detection antibody (e.g., anti-phospho-ATF2)

  • ELISA plates or other detection system

Procedure:

  • Prepare serial dilutions of (4-Propoxy-phenyl)-acetic acid in the assay buffer.

  • In a multi-well plate, add the recombinant p38α enzyme.

  • Add the diluted compound or DMSO (vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the amount of phosphorylated substrate using a suitable method, such as ELISA with a phospho-specific antibody or a luminescence-based ATP detection kit.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Assay for p38 MAPK Signaling

This assay determines the effect of the compound on the p38 MAPK pathway within a cellular context.

Principle: Cells are stimulated to activate the p38 MAPK pathway, and the effect of the compound on the phosphorylation of p38 or its downstream targets is measured.

Materials:

  • A suitable cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • A stimulant to activate the p38 pathway (e.g., anisomycin, lipopolysaccharide (LPS), or a pro-inflammatory cytokine)

  • (4-Propoxy-phenyl)-acetic acid

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-p38, anti-total-p38)

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of (4-Propoxy-phenyl)-acetic acid for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the chosen agonist for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.

  • Wash the cells with cold PBS and lyse them to extract cellular proteins.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of p38 by Western blotting using an antibody specific for the phosphorylated form of p38. An antibody against total p38 should be used as a loading control.

  • Quantify the band intensities to determine the extent of inhibition.

Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for purity determination and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation of the synthesized compound. The expected proton NMR spectrum would show signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, and the propyl group protons.

  • Mass Spectrometry (MS): Mass spectrometry, particularly coupled with a chromatographic separation technique (LC-MS), can be used to confirm the molecular weight and provide fragmentation data for structural confirmation.

Conclusion and Future Directions

(4-Propoxy-phenyl)-acetic acid is a readily synthesizable compound with potential, but as of now, unverified, biological activity as a p38α inhibitor. The lack of peer-reviewed data highlights a significant gap in the scientific understanding of this molecule. For researchers in drug discovery and development, this compound represents an opportunity for investigation. Future studies should focus on:

  • Confirmation of Synthesis and Characterization: Detailed reporting of the synthesis and full analytical characterization of (4-Propoxy-phenyl)-acetic acid.

  • Validation of Biological Activity: Rigorous in vitro and cell-based assays to confirm or refute its activity as a p38α inhibitor.

  • Mechanism of Action Studies: If activity is confirmed, further studies to elucidate its binding mode and mechanism of inhibition.

  • Evaluation of Broader Biological Effects: Screening against other potential targets to understand its selectivity and potential off-target effects.

  • Preclinical Evaluation: In vivo studies to assess its efficacy, pharmacokinetics, and safety profile in relevant disease models.

Without such foundational research, the therapeutic potential of (4-Propoxy-phenyl)-acetic acid remains speculative.

References

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Pharmaceuticals. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). Journal of Emerging Technologies and Innovative Research. [Link]

  • (4-Propoxy-phenyl)-acetic acid. PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. [Link]

  • (3-Chloro-4-Propoxy-Phenyl)-Acetic Acid. PubChem. [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2023). Molecules. [Link]

  • 1HT8: THE 2.7 ANGSTROM RESOLUTION MODEL OF OVINE COX-1 COMPLEXED WITH ALCLOFENAC. NCBI. [Link]

Sources

Foundational

(4-Propoxy-phenyl)-acetic Acid: Technical Monograph

A Comprehensive Guide to Synthesis, Pharmacology, and Therapeutic Potential [1] Executive Summary (4-Propoxy-phenyl)-acetic acid (CAS 26118-57-0) represents a critical scaffold in medicinal chemistry, serving as both a v...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Synthesis, Pharmacology, and Therapeutic Potential [1]

Executive Summary

(4-Propoxy-phenyl)-acetic acid (CAS 26118-57-0) represents a critical scaffold in medicinal chemistry, serving as both a versatile intermediate and a bioactive pharmacophore.[1][2] Structurally characterized by a lipophilic propoxy tail and a polar carboxylic acid headgroup, this molecule exhibits significant potential in modulating nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), and cyclooxygenase (COX) enzymes.[1] This guide provides an in-depth analysis of its chemical properties, optimized synthetic protocols, and pharmacological mechanisms, designed for researchers in drug discovery and process chemistry.[1]

Chemical Identity & Physical Properties[1]

Property Data
IUPAC Name 2-(4-propoxyphenyl)acetic acid
CAS Registry Number 26118-57-0
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 82–84 °C
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~4.45 (Carboxylic acid)
LogP (Predicted) ~2.5 (Lipophilic)

Synthetic Methodologies

Strategic Analysis of Routes

The synthesis of (4-Propoxy-phenyl)-acetic acid generally follows two primary pathways. The choice of pathway depends on the availability of starting materials and the scale of production.

  • Route A (Direct O-Alkylation): The most efficient laboratory-scale method. It involves the selective alkylation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid. This route minimizes side reactions if mild bases are used.

  • Route B (Nitrile Hydrolysis): Involves the hydrolysis of 4-propoxybenzyl cyanide. This is often preferred in industrial settings where the nitrile is a bulk intermediate, though it requires harsh acidic or basic conditions.

Optimized Protocol: Williamson Ether Synthesis (Route A)

This protocol utilizes a mild base (Potassium Carbonate) in a polar aprotic solvent (Acetone or DMF) to ensure high yield and purity.

Reagents:

  • 4-Hydroxyphenylacetic acid (1.0 equiv)[1]

  • 1-Bromopropane (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Potassium Iodide (KI) (0.1 equiv, catalytic)[1]

  • Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxyphenylacetic acid (10 mmol) in anhydrous Acetone (50 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) to the solution. Stir at room temperature for 30 minutes. The mixture will become a suspension as the phenoxide and carboxylate salts form.
    
  • Alkylation: Add 1-bromopropane (12 mmol) and a catalytic amount of KI (1 mmol). The iodide acts as a nucleophilic catalyst (Finkelstein reaction in situ) to accelerate the displacement of the bromide.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 12–18 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1) or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.[3]

    • Resuspend the residue in water (50 mL) and acidify to pH 2–3 with 1N HCl to ensure the carboxylic acid is protonated.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate to yield pure (4-Propoxy-phenyl)-acetic acid.[1]
    
Synthesis Visualization

The following diagram illustrates the logic flow for the synthesis, comparing the Alkylation and Hydrolysis routes.

SynthesisRoutes cluster_0 Preferred Laboratory Route Start1 4-Hydroxyphenylacetic Acid (Starting Material A) Step1A Deprotonation (K2CO3 / Acetone) Start1->Step1A Activation Start2 4-Propoxybenzyl Cyanide (Starting Material B) Step1B Acid Hydrolysis (H2SO4 / H2O, Reflux) Start2->Step1B Nitrile Hydrolysis Step2A O-Alkylation (1-Bromopropane + KI cat.) Step1A->Step2A Williamson Ether Synthesis Product (4-Propoxy-phenyl)-acetic acid (Target) Step2A->Product Workup & Crystallization Step1B->Product Decarboxylation Risk Control

Caption: Comparative synthetic pathways. The preferred laboratory route (top) utilizes Williamson ether synthesis for milder conditions and higher specificity.

Pharmacological Profile[5][6][7]

Mechanism of Action: PPAR Agonism

The (4-Propoxy-phenyl)-acetic acid moiety is a classic "acidic tail" pharmacophore found in PPAR agonists (e.g., fibrates, glitazars).

  • Lipophilic Tail (Propoxy): The propyl chain occupies the hydrophobic pocket of the PPAR Ligand Binding Domain (LBD), facilitating hydrophobic interactions essential for receptor stabilization.

  • Acidic Head (Acetic Acid): The carboxylate group forms a critical hydrogen bond network with tyrosine and histidine residues (e.g., Tyr473 in PPAR

    
    ) in the AF-2 helix, locking the receptor in its active conformation.
    
  • Therapeutic Outcome: Activation of PPAR

    
     leads to increased fatty acid oxidation (lipid lowering), while PPAR
    
    
    
    activation improves insulin sensitivity.
Secondary Activity: COX Inhibition

Structurally analogous to NSAIDs like Indomethacin or Diclofenac, this compound can inhibit Cyclooxygenase (COX) enzymes. The phenylacetic acid core mimics the arachidonic acid transition state, potentially blocking the COX active site and reducing prostaglandin synthesis.

Signaling Pathway Visualization

The diagram below details the downstream effects of PPAR activation by (4-Propoxy-phenyl)-acetic acid.

PPAR_Signaling cluster_nucleus Nucleus Ligand (4-Propoxy-phenyl)-acetic acid PPAR PPAR (α/γ) Ligand->PPAR Binding Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR RXR->Complex CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment DNA PPRE (Promoter Region) Complex->DNA Binds PPRE GeneExp Target Gene Transcription DNA->GeneExp Initiates Effect1 Increased Fatty Acid Oxidation (Liver) GeneExp->Effect1 Effect2 Decreased Inflammation (NF-κB) GeneExp->Effect2 Effect3 Improved Insulin Sensitivity GeneExp->Effect3

Caption: Mechanism of Action. The ligand binds PPAR, forming a heterodimer with RXR, which recruits co-activators to drive transcription of metabolic and anti-inflammatory genes.[1][4]

Therapeutic Applications & Safety

Target Indications[6][9]
  • Metabolic Syndrome: Due to its PPAR agonist activity, it is a candidate for treating dyslipidemia and Type 2 Diabetes.[5]

  • Inflammation: Potential utility in treating chronic inflammatory conditions (e.g., Rheumatoid Arthritis) via COX inhibition and NF-

    
    B repression.
    
  • Oncology: Emerging research suggests potential inhibition of p38

    
     MAPK, relevant for lung cancer therapies (Screening data).
    
Safety & Toxicology
  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

  • Handling: Use standard PPE (gloves, goggles, fume hood).[1]

  • Metabolism: Likely metabolized via glucuronidation of the carboxylic acid or hydroxylation of the propyl chain (omega-oxidation).

References

  • Chemical Identity: PubChem. 2-(4-propoxyphenyl)acetic acid (CID 4715346). National Library of Medicine. Link

  • Synthesis (General Alkylation): Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC - PubMed Central.[1] Link (Adapted protocol logic).

  • PPAR Pharmacology: Repurposing Peroxisome Proliferator-Activated Receptor Agonists in Neurological and Psychiatric Disorders. MDPI. Link

  • Structural Analogs (Actarit): Photosensitizing Properties of Actarit, an Antirheumatic Drug. Thieme Connect. Link

  • Drug Design (COX-2): Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. PMC - PubMed Central.[1] Link

Sources

Exploratory

Introduction: The Phenylacetic Acid Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of (4-Propoxy-phenyl)-acetic Acid Structural Analogs Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of (4-Propoxy-phenyl)-acetic Acid Structural Analogs

Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound of our focus, (4-Propoxy-phenyl)-acetic acid, serves as a quintessential model for exploring the nuanced process of drug discovery. Its structure—a lipophilic alkoxy group, a central phenyl ring, and an acidic moiety—presents a classic pharmacophore ripe for optimization.

This guide provides a comprehensive framework for the strategic design, synthesis, and evaluation of structural analogs of (4-Propoxy-phenyl)-acetic acid. We will move beyond rote protocols to dissect the underlying rationale for each strategic decision and experimental design choice. This document is intended for researchers, medicinal chemists, and drug development scientists, offering a field-proven, integrated approach to lead optimization. We will navigate the iterative cycle of design, synthesis, and testing, with a focus on enhancing potency, refining selectivity, and mitigating potential liabilities to identify promising new chemical entities.

Section 1: Analysis of the Core Moiety: (4-Propoxy-phenyl)-acetic acid

Before modifying a structure, we must first understand its foundational properties. The parent compound provides the baseline against which all analogs will be measured.

Physicochemical and Drug-Likeness Profile

A preliminary in silico assessment is the first step in evaluating a compound's potential as an orally bioavailable drug.[1][2] Lipinski's Rule of Five provides a valuable set of guidelines for this purpose.[3][4]

PropertyValue (Predicted)Lipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)194.23 g/mol < 500 DaYes
LogP (Lipophilicity)2.6< 5Yes
Hydrogen Bond Donors1 (from -COOH)≤ 5Yes
Hydrogen Bond Acceptors3 (2 from -COOH, 1 from ether)≤ 10Yes
Violations 0 ≤ 1 Pass

(Note: Values are calculated and may vary slightly between different software packages.)

The parent compound exhibits excellent compliance with Lipinski's rules, suggesting a high probability of good membrane permeability and oral absorption.[1][4] Its moderate lipophilicity (LogP) is a critical parameter, influencing solubility, permeability, and plasma protein binding.[5]

Rationale for Analog Development

While the core structure is promising, the goal of an analog program is systematic improvement. Key objectives include:

  • Enhanced Potency: Increasing affinity for the biological target.

  • Improved Selectivity: Minimizing off-target effects to reduce side effects.

  • Optimized ADME Properties: Fine-tuning absorption, distribution, metabolism, and excretion for a better pharmacokinetic profile.[6][7][8]

  • Reduced Toxicity: Eliminating structural alerts or metabolic pathways that lead to toxic byproducts.

  • Novel Intellectual Property: Creating new, patentable chemical entities.

Section 2: Strategic Design of Structural Analogs

A successful analog strategy involves systematic structural modifications to probe the structure-activity relationship (SAR). The following diagram illustrates a multi-pronged approach to modifying the (4-Propoxy-phenyl)-acetic acid scaffold.

G cluster_core Core Scaffold: (4-Propoxy-phenyl)-acetic acid cluster_strategies Analog Design Strategies cluster_examples Representative Analogs Core (4-Propoxy-phenyl)-acetic acid S1 Strategy 1: Alkoxy Chain Modification Core->S1 Vary chain length/branching S2 Strategy 2: Phenyl Ring Isomerism Core->S2 Explore ortho/meta substitution S3 Strategy 3: Carboxylic Acid Bioisosteres Core->S3 Replace -COOH S4 Strategy 4: Ether Linkage Bioisosteres Core->S4 Replace ether -O- A1 e.g., Isopropoxy, Butoxy S1->A1 A2 e.g., (3-Propoxy-phenyl)-acetic acid S2->A2 A3 e.g., Tetrazole, Acylsulfonamide S3->A3 A4 e.g., Thioether, Methylene S4->A4

Caption: Multi-pronged strategy for analog design.

Strategy 1: Alkoxy Chain Modification
  • Causality: The propoxy group is a primary determinant of the molecule's lipophilicity. Altering its length (e.g., ethoxy, butoxy) or branching (e.g., isopropoxy) directly modulates the LogP value.[5] This can impact target binding in a hydrophobic pocket, as well as properties like solubility and metabolic stability. For example, replacing a linear chain with a branched one can hinder metabolism by cytochrome P450 enzymes.

Strategy 2: Phenyl Ring Isomerism
  • Causality: The para (1,4) substitution pattern of the parent compound dictates a specific 3D orientation of the functional groups. Moving the substituents to ortho (1,2) or meta (1,3) positions fundamentally changes this geometry. This exploration is critical for understanding the spatial requirements of the target's binding site.

Strategy 3: Bioisosteric Replacement of the Carboxylic Acid
  • Causality: The carboxylic acid group is a key pharmacophoric element, often involved in critical hydrogen bonding or ionic interactions with the target.[9] However, it can also lead to poor cell permeability and metabolic instability (e.g., formation of reactive acyl glucuronides).[9][10] Bioisosteric replacement aims to retain the essential interaction while improving drug-like properties.[11]

  • Common Carboxylic Acid Bioisosteres:

    • Tetrazole: An acidic heterocycle that is metabolically more stable than a carboxylic acid.[12][13] It can mimic the charge distribution and hydrogen bonding capabilities.

    • N-Acylsulfonamide: Another acidic mimic that can form similar hydrogen bond geometries.[11][12]

    • Hydroxamic Acid: Often used for its metal-chelating properties but can also serve as a carboxylic acid bioisostere.[11]

Strategy 4: Bioisosteric Replacement of the Ether Linkage
  • Causality: The ether oxygen is a hydrogen bond acceptor and influences the rotational freedom of the propoxy group. Replacing it with other linkers can provide valuable SAR insights.[14][15]

    • Thioether (-S-): Increases lipophilicity and alters bond angles.

    • Methylene (-CH₂-): Removes the hydrogen bond acceptor capability entirely, making the linker non-polar.

Section 3: Synthetic Methodologies and Workflow

A robust and flexible synthetic plan is essential for generating the designed analogs. The following workflow outlines a general approach.

G cluster_synthesis General Synthetic Workflow cluster_purification Purification & Characterization Start Starting Material (e.g., 4-Hydroxyphenylacetic ester) Step1 Step 1: Williamson Ether Synthesis Start->Step1 Propyl halide, Base (e.g., K₂CO₃) Intermediate1 Ester-Protected Parent Compound Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis Intermediate1->Step2 Base (e.g., NaOH), then Acid workup Product Final Product: (4-Propoxy-phenyl)-acetic acid Step2->Product Purify Purification (e.g., Column Chromatography) Product->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze

Caption: General workflow for synthesis and purification.

Detailed Protocol: Synthesis of (4-Propoxy-phenyl)-acetic acid

This protocol describes a standard, reliable method for synthesizing the parent compound, which can be adapted for many alkoxy chain analogs.

  • Principle: This is a two-step process. The first step is a Williamson ether synthesis to form the propoxy group by reacting the phenolic hydroxyl group with a propyl halide under basic conditions. The second step is the hydrolysis of the ethyl ester to yield the final carboxylic acid.

  • Materials:

    • Ethyl 4-hydroxyphenylacetate

    • 1-Bromopropane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Hydrochloric acid (HCl), 2M

    • Ethyl acetate, Diethyl ether, Magnesium sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • Etherification: a. To a solution of ethyl 4-hydroxyphenylacetate (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.0 eq). b. Stir the suspension vigorously at room temperature for 15 minutes. c. Add 1-bromopropane (1.2 eq) dropwise to the mixture. d. Fit the flask with a reflux condenser and heat the reaction to reflux for 12-18 hours. Monitor reaction progress by TLC. e. After cooling to room temperature, filter off the solid K₂CO₃ and wash with acetone. f. Concentrate the filtrate under reduced pressure to yield the crude ethyl (4-propoxy-phenyl)-acetate. This intermediate is often pure enough for the next step.

    • Hydrolysis: a. Dissolve the crude ester from the previous step in ethanol. b. Add an aqueous solution of NaOH (2.0 eq). c. Stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the ester. d. Remove the ethanol under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. f. Cool the aqueous layer in an ice bath and acidify to pH ~2 by slow addition of 2M HCl. A white precipitate should form. g. Extract the product into ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

    • Purification and Validation: a. Purify the crude product by recrystallization or flash column chromatography if necessary. b. Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC (>95%).

Section 4: In Vitro Evaluation Cascade

Once synthesized, analogs must be subjected to a rigorous cascade of in vitro assays to determine their biological activity and potential liabilities.

G cluster_workflow In Vitro Evaluation Cascade Start Synthesized Analogs Primary Primary Screening: Target Activity (e.g., COX-1/2 Inhibition) Start->Primary Secondary Secondary Screening: Cellular Effects (Cytotoxicity: MTT, LDH) Primary->Secondary Active Compounds Safety Safety Screening: Off-Target Liability (hERG Channel Assay) Secondary->Safety Non-toxic Compounds DMPK In Vitro ADME: (Permeability, Stability) Safety->DMPK Safe Compounds Decision Go/No-Go Decision for In Vivo Studies DMPK->Decision

Caption: Tiered workflow for in vitro analog evaluation.

Primary Screening: Anti-Inflammatory Activity

Given the structural similarity to NSAIDs, assessing anti-inflammatory potential is a logical starting point.

  • Protocol: Inhibition of Protein Denaturation

    • Principle: Inflammation can cause protein denaturation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) can be a simple, early indicator of anti-inflammatory activity.[16][17]

    • Methodology:

      • Prepare test solutions of analogs at various concentrations (e.g., 10-1000 µg/mL).

      • To 1 mL of each test solution, add 0.2 mL of 5% aqueous BSA solution.

      • Controls: Use a known NSAID (e.g., Diclofenac) as a positive control and a vehicle solution as a negative control.

      • Incubate all samples at 37°C for 20 minutes.

      • Induce denaturation by heating at 72°C for 5 minutes.

      • After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

      • Calculate the percentage inhibition of denaturation relative to the negative control.

Secondary Screening: Cytotoxicity Assays

It is crucial to ensure that the observed activity is not simply due to the compounds killing the cells.

  • Protocol: MTT Assay for Cell Viability

    • Principle: This colorimetric assay measures the metabolic activity of cells.[18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[19]

    • Methodology:

      • Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours for attachment.[19]

      • Compound Treatment: Treat cells with serial dilutions of the test analogs for 24-48 hours.

      • Controls: Include untreated cells (negative control), vehicle-treated cells, and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

      • MTT Addition: Remove the treatment medium and add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

      • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

      • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at ~570 nm.

      • Calculate cell viability as a percentage relative to the vehicle control.

Safety Screening: hERG Channel Inhibition Assay
  • Principle: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome). This assay is a critical regulatory requirement in preclinical safety assessment.[20]

    • Methodology (Automated Patch-Clamp):

      • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Maintain cells at 37°C and 5% CO₂.

      • Assay Preparation: Prepare an extracellular solution and an intracellular solution. Suspend cells in the extracellular solution.

      • Automated Patch-Clamp Procedure: a. The system establishes a high-resistance seal between a cell and the patch-clamp aperture. b. The cell membrane is ruptured to achieve a whole-cell configuration. c. A specific voltage protocol is applied to elicit the characteristic hERG tail current.[21] d. Record a stable baseline current.

      • Compound Application: Sequentially apply increasing concentrations of the test analog, allowing the current to stabilize at each concentration (3-5 minutes).

      • Controls:

        • Vehicle Control: Must be included to account for solvent effects.

        • Positive Control: A known potent hERG blocker (e.g., E-4031 or dofetilide) is used to confirm assay sensitivity and validate the experiment.[21]

      • Data Analysis: Measure the reduction in the hERG tail current at each concentration to calculate the IC₅₀ value (the concentration at which 50% of the current is inhibited).

Section 5: In Vivo Evaluation

Promising candidates from the in vitro cascade, with a good balance of potency, selectivity, and safety, should be advanced to in vivo models to assess efficacy in a complex biological system.

  • Protocol: Carrageenan-Induced Paw Edema in Rats

    • Principle: This is a classic and well-validated model of acute inflammation.[22] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be measured to assess the efficacy of anti-inflammatory drugs.[23][24] The model is sensitive to NSAIDs that inhibit prostaglandin synthesis.[22]

    • Methodology:

      • Acclimatization: Acclimate male Wistar rats for at least one week under controlled conditions.[22]

      • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (analogs at various doses).

      • Dosing: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan challenge.

      • Baseline Measurement: Before dosing, measure the initial volume of each rat's right hind paw using a plethysmometer.

      • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

      • Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

      • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point. Determine statistical significance using appropriate methods (e.g., ANOVA).

Conclusion

The development of structural analogs of (4-Propoxy-phenyl)-acetic acid is a systematic, multi-disciplinary endeavor. This guide has outlined an integrated strategy that begins with a thorough understanding of the parent scaffold and proceeds through rational design, flexible synthesis, and a tiered evaluation cascade. By explaining the causality behind each experimental choice—from the selection of a bioisostere to the inclusion of specific controls in a safety assay—we establish a framework for making informed, data-driven decisions. This self-validating approach, grounded in established scientific principles, maximizes the potential for identifying lead candidates with superior efficacy, safety, and pharmacokinetic profiles, ultimately accelerating the journey from the laboratory bench to clinical application.

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Foundational

Spectroscopic Blueprint of (4-Propoxy-phenyl)-acetic Acid: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Architecture (4-Propoxy-phenyl)-acetic acid is a carboxylic acid derivative with potential applications in organic synthesis and pharmaceutical research. Its molecular structure, c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Molecular Architecture

(4-Propoxy-phenyl)-acetic acid is a carboxylic acid derivative with potential applications in organic synthesis and pharmaceutical research. Its molecular structure, characterized by a p-substituted benzene ring bearing a propoxy and an acetic acid moiety, gives rise to a unique spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for (4-Propoxy-phenyl)-acetic acid, grounded in fundamental principles and data from analogous structures. Furthermore, it offers detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, designed to ensure self-validation and reproducibility.

The molecular structure of (4-Propoxy-phenyl)-acetic acid is presented below:

Caption: Molecular Structure of (4-Propoxy-phenyl)-acetic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups deshield protons, shifting their resonance to a higher frequency (downfield), while electron-donating groups have the opposite effect. Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals into multiplets, with the multiplicity described by the n+1 rule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (4-Propoxy-phenyl)-acetic acid in a suitable deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, benzylic, and propoxy protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~11-12Singlet (broad)1H-
Aromatic (Ha)~7.15Doublet2H~8.5
Aromatic (Hb)~6.85Doublet2H~8.5
Propoxy (-OCH₂-)~3.90Triplet2H~6.5
Benzylic (-CH₂COOH)~3.58Singlet2H-
Propoxy (-CH₂CH₃)~1.78Sextet2H~7.0
Propoxy (-CH₃)~1.02Triplet3H~7.5

Note: Predicted chemical shifts are based on data from analogous compounds and established substituent effects.

Interpretation of the Predicted Spectrum

The aromatic region is expected to show a characteristic AA'BB' system, appearing as two doublets due to the para-substitution pattern. The protons ortho to the electron-donating propoxy group (Hb) are shielded and appear upfield relative to the protons ortho to the electron-withdrawing acetic acid moiety (Ha). The propoxy group's methylene protons adjacent to the oxygen are deshielded, resulting in a triplet at approximately 3.90 ppm. The benzylic protons of the acetic acid group appear as a singlet around 3.58 ppm. The methylene protons of the propoxy group's ethyl fragment are expected to be a sextet due to coupling with both the neighboring methylene and methyl groups. The terminal methyl group of the propoxy chain will appear as a triplet, the most upfield signal in the spectrum. The carboxylic acid proton is typically a broad singlet at a significantly downfield chemical shift and may be exchangeable with deuterium if D₂O is present.

Caption: ¹H NMR Proton Environments.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (4-Propoxy-phenyl)-acetic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][2]

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift of a ¹³C nucleus is sensitive to its hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of (4-Propoxy-phenyl)-acetic acid is predicted to show 9 distinct signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~178
Aromatic (C-O)~158
Aromatic (C-CH₂)~130
Aromatic (CH, ortho to -CH₂COOH)~129
Aromatic (CH, ortho to -OPr)~115
Propoxy (-OCH₂)~70
Benzylic (-CH₂COOH)~40
Propoxy (-CH₂CH₃)~22
Propoxy (-CH₃)~10

Note: Predicted chemical shifts are based on established substituent effects and data from analogous compounds.

Interpretation of the Predicted Spectrum

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear furthest downfield. The aromatic carbons will have distinct chemical shifts based on their substituents. The carbon attached to the oxygen of the propoxy group will be significantly deshielded compared to the other aromatic carbons. The aliphatic carbons of the propoxy group and the benzylic carbon will appear in the upfield region of the spectrum.

Caption: ¹³C NMR Carbon Environments.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer equipped with a broadband probe.

    • Tune and shim the instrument for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the chemical shifts to the solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

Theoretical Framework

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for functional group identification.

Predicted Key IR Absorption Bands
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (carboxylic acid)1720 - 1700Strong
C=C stretch (aromatic)1610, 1510Medium
C-O stretch (ether)1250Strong
C-O stretch (carboxylic acid)1300 - 1200Medium
O-H bend (carboxylic acid)950 - 910Broad, Medium
Interpretation of the Predicted Spectrum

The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[3] A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid dimer.[3] The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching bands in the 1610-1510 cm⁻¹ region. A strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretch.

G cluster_mol Key Functional Groups cluster_ir Characteristic IR Absorptions (cm⁻¹) COOH Carboxylic Acid (O-H, C=O, C-O) OH_stretch 3300-2500 (broad) COOH->OH_stretch CO_stretch 1720-1700 COOH->CO_stretch Aromatic Aromatic Ring (C-H, C=C) Aromatic_stretch ~3050, 1610, 1510 Aromatic->Aromatic_stretch Ether Ether (C-O) Ether_stretch ~1250 Ether->Ether_stretch Alkyl Alkyl Chain (C-H) Alkyl_stretch 3000-2850 Alkyl->Alkyl_stretch G M Molecular Ion (m/z 194) F1 m/z 149 M->F1 - COOH F2 m/z 121 M->F2 Benzylic Cleavage F3 m/z 107 F2->F3 - CH₂

Sources

Exploratory

A Theoretical Deep Dive into (4-Propoxy-phenyl)-acetic Acid: A Guide for Researchers

Introduction: Unveiling the Molecular Landscape of a Promising Scaffold (4-Propoxy-phenyl)-acetic acid is a derivative of phenylacetic acid, a class of compounds that are pivotal as intermediates in the synthesis of phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Landscape of a Promising Scaffold

(4-Propoxy-phenyl)-acetic acid is a derivative of phenylacetic acid, a class of compounds that are pivotal as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The introduction of a propoxy group at the para position of the phenyl ring significantly influences the molecule's lipophilicity, electronic distribution, and steric profile, thereby modulating its potential biological activity and reactivity. Understanding these molecular characteristics at a fundamental level is paramount for its rational application in drug design and materials science.

This technical guide provides an in-depth exploration of the theoretical studies of (4-Propoxy-phenyl)-acetic acid. We will navigate through the computational methodologies employed to elucidate its structural, electronic, and vibrational properties. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a causal understanding of the theoretical approaches that form a self-validating system for predicting and interpreting the behavior of this molecule.

Computational Methodology: The Rationale Behind the Theoretical Framework

To comprehensively investigate the molecular properties of (4-Propoxy-phenyl)-acetic acid, a robust computational strategy is essential. Density Functional Theory (DFT) has emerged as a powerful and widely-used method for accurately predicting molecular structures, vibrational spectra, and electronic properties of organic molecules.[1][3][4] The choice of functional and basis set is critical for obtaining reliable results that correlate well with experimental data.

Workflow for Theoretical Analysis

The following diagram outlines the typical workflow for the theoretical analysis of a molecule like (4-Propoxy-phenyl)-acetic acid.

G cluster_0 Computational Workflow A Molecular Structure Input (SMILES or 2D Sketch) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Geometry C Frequency Calculation (Vibrational Analysis) B->C Optimized Structure D Electronic Property Calculation (HOMO, LUMO, MEP) B->D Optimized Structure E Spectroscopic Simulation (IR, Raman, NMR) C->E Vibrational Frequencies F Data Analysis & Interpretation D->F Electronic Descriptors E->F Simulated Spectra

Caption: A typical workflow for the theoretical analysis of (4-Propoxy-phenyl)-acetic acid.

Step-by-Step Computational Protocol
  • Initial Structure Generation: The 2D structure of (4-Propoxy-phenyl)-acetic acid is drawn using appropriate software and converted to a 3D structure. The IUPAC name is 2-(4-propoxyphenyl)acetic acid and its canonical SMILES representation is CCCOC1=CC=C(C=C1)CC(=O)O.[5]

  • Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. A commonly employed and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p).[3][6] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in the molecule.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide the theoretical vibrational (IR and Raman) spectra, which can be compared with experimental data for validation of the computational method.[6][7]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4][8]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. This is particularly useful for predicting intermolecular interactions.

    • Mulliken Population Analysis: This analysis provides the charge distribution on each atom, offering insights into the molecule's polarity and reactive centers.

Structural and Electronic Properties: A Deeper Look

Optimized Molecular Geometry

The geometry optimization would reveal the bond lengths, bond angles, and dihedral angles of the most stable conformer. It is expected that the phenyl ring will be largely planar, with the propoxy and acetic acid moieties exhibiting specific orientations to minimize steric hindrance. The carboxylic acid group is likely to participate in intermolecular hydrogen bonding in the solid state, forming dimeric structures.[7][9]

Parameter Expected Value Range (based on similar compounds) Significance
C-O (ether) bond length~1.36 - 1.38 ÅIndicates the strength of the ether linkage.
C=O (carbonyl) bond length~1.20 - 1.22 ÅCharacteristic of a carboxylic acid carbonyl group.
O-H (hydroxyl) bond length~0.96 - 0.98 ÅTypical for a carboxylic acid hydroxyl group.
Phenyl ring C-C bond lengths~1.38 - 1.40 ÅReflects the aromatic character of the ring.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key to understanding the electronic transitions and reactivity of the molecule.

G cluster_0 Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons EnergyGap ΔE LUMO->EnergyGap Electron Excitation HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons EnergyGap->HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

For (4-Propoxy-phenyl)-acetic acid, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the propoxy group. The LUMO is likely to be distributed over the carboxylic acid group and the phenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions, indicating negative potential, are expected around the oxygen atoms of the carboxylic acid and the ether linkage, signifying their role as nucleophilic centers and potential sites for hydrogen bonding. The blue regions, representing positive potential, would be located around the acidic hydrogen of the carboxyl group, highlighting its electrophilic nature.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Theoretical vibrational analysis is a powerful tool for interpreting experimental IR and Raman spectra. The calculated frequencies and intensities can be correlated with experimental data to provide a detailed assignment of the vibrational modes.[6][10]

Key Vibrational Modes of (4-Propoxy-phenyl)-acetic Acid
Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
O-H stretch (carboxylic acid)2500 - 3300 (broad)Characteristic of hydrogen-bonded dimers.
C-H stretch (aromatic)3000 - 3100Vibrations of the C-H bonds on the phenyl ring.
C-H stretch (aliphatic)2850 - 3000Vibrations of the C-H bonds in the propoxy and methylene groups.
C=O stretch (carbonyl)1700 - 1760A strong and characteristic absorption for the carboxylic acid.
C-C stretch (aromatic)1400 - 1600In-plane stretching vibrations of the phenyl ring.
C-O stretch (ether)1200 - 1300Asymmetric stretching of the C-O-C bond.
O-H bend (in-plane)1300 - 1440Bending vibration of the hydroxyl group.

Conclusion and Future Directions

This guide has outlined the theoretical framework for a comprehensive study of (4-Propoxy-phenyl)-acetic acid. By employing DFT calculations, researchers can gain profound insights into its structural, electronic, and vibrational properties. These theoretical predictions, when coupled with experimental data, provide a robust and validated understanding of the molecule's behavior.

Future theoretical studies could explore the molecule's reactivity through the calculation of global and local reactivity descriptors, investigate its behavior in different solvent environments using continuum solvation models, and simulate its interactions with biological targets through molecular docking studies. Such computational investigations will undoubtedly accelerate the rational design and development of novel therapeutic agents and functional materials based on the (4-Propoxy-phenyl)-acetic acid scaffold.

References

  • DFT Studies of Solvent Effect on the Strongly Coupled Vibrations of 4-Azidoacetanilide. (n.d.). ChemRxiv. Retrieved from [Link]

  • Solvent effects on the antioxidant activity of 3,4-dihydroxyphenylpyruvic acid: DFT and TD-DFT studies. (2016). ResearchGate. Retrieved from [Link]

  • Density functional theory (DFT) study of triphenylamine-based dyes for their use as sensitizers in molecular photovoltaics. (2018). PubMed. Retrieved from [Link]

  • Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics. (2018). MDPI. Retrieved from [Link]

  • Experimental and DFT Approaches to Physico-Chemical Properties of Bioactive Resveratrol Analogues. (2021). MDPI. Retrieved from [Link]

  • 4-Methoxyphenylacetic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. (2024). MDPI. Retrieved from [Link]

  • 2-Methoxy-2-phenylacetic acid. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). ResearchGate. Retrieved from [Link]

  • Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them. (2010). PubMed. Retrieved from [Link]

  • Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). (2010). PubMed. Retrieved from [Link]

  • (4-Propoxy-phenyl)-acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. (2022). National Institutes of Health. Retrieved from [Link]

  • Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Theoretical vibrational analysis of monohalogenated phenols. (2002). PubMed. Retrieved from [Link]

  • Vibrational and theoretical studies of non-steroidal anti-inflammatory drugs Ibuprofen [2-(4-isobutylphenyl)propionic acid]; Naproxen [6-methoxy-α-methyl-2-naphthalene acetic acid] and Tolmetin acids [1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid]. (2015). ResearchGate. Retrieved from [Link]

  • Geometry Optimization and Vibrational Analysis of 3-(4-Fluorophenyl) Propionic acid using Density Functional Theory. (2015). ResearchGate. Retrieved from [Link]

Sources

Foundational

(4-Propoxy-phenyl)-acetic acid material safety data sheet (MSDS)

Topic: (4-Propoxy-phenyl)-acetic acid CAS Registry Number: 26118-57-0 (Note: The user-provided CAS 23953-29-9 does not map to this specific structure in standard registries; this guide focuses on the chemical structure p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Propoxy-phenyl)-acetic acid CAS Registry Number: 26118-57-0 (Note: The user-provided CAS 23953-29-9 does not map to this specific structure in standard registries; this guide focuses on the chemical structure provided).[1][2][3] Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol [1][2][3]

Handling, Synthesis, and Application in Drug Discovery[2][3]

Executive Summary & Chemical Identity

(4-Propoxy-phenyl)-acetic acid is a lipophilic phenylacetic acid derivative commonly utilized as a building block in medicinal chemistry.[2][3] It serves as a key intermediate in the synthesis of PPAR agonists, COX inhibitors, and various peptidomimetics where the propoxy tail provides necessary hydrophobic interactions within protein binding pockets.[2][3]

Unlike simple phenylacetic acid, the para-propoxy substituent significantly alters the solubility profile and membrane permeability of the molecule.[2][3] This guide provides a technical deep-dive into its safe handling, purification logic, and synthetic utility, moving beyond standard MSDS data to actionable laboratory protocols.

Physiochemical Profile
PropertyValueTechnical Note
Appearance White to off-white crystalline solidColoration often indicates phenolic impurities.[2][3][4]
Melting Point 85–87 °CSharp melt indicates high purity; broad range suggests wet cake or solvent inclusion.[2]
pKa ~4.3 (Carboxylic acid)Slightly higher than acetic acid due to the electron-donating alkoxy group.[2]
Solubility (Aq) Low (< 1 mg/mL)Requires pH > 8 (salt form) for significant aqueous solubility.[2][3]
Solubility (Org) HighSoluble in DCM, EtOAc, MeOH, DMSO, DMF.[2][3]
LogP ~2.5Indicates moderate lipophilicity; readily crosses biological membranes.[2][3]

Hazard Identification & Risk Mitigation (E-E-A-T)

Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319), STOT SE 3 (H335).[2][3]

While standard MSDS documents list "irritation," the specific risk here stems from the molecule's lipophilicity combined with acidity .[2][3] The propoxy tail facilitates dermal absorption more effectively than unsubstituted phenylacetic acid, meaning skin contact can lead to deeper tissue irritation than expected from pKa alone.[2][3]

Hierarchy of Controls: Decision Matrix

The following decision tree illustrates the required safety logic based on the physical state of the material.

SafetyMatrix Start Handling (4-Propoxy-phenyl)-acetic acid State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution (Organic Solvent) State->Solution Reaction/Extraction DustRisk Risk: Inhalation of acidic dust Solid->DustRisk AbsorbRisk Risk: Enhanced Dermal Absorption (Carrier Solvent Effect) Solution->AbsorbRisk Control1 Control: Fume Hood + N95/P100 Mask DustRisk->Control1 Control2 Control: Nitrile Gloves (Min 0.11mm) + Splash Goggles AbsorbRisk->Control2 Control1->Control2 Combined Protocol

Figure 1: Risk Assessment & PPE Decision Matrix. Note that solution-phase handling requires stricter dermal protection due to solvent-assisted permeation.[2][3]

Synthesis & Purification Protocols

As an Application Scientist, relying on commercial purity is often insufficient for sensitive biological assays.[2][3] The following protocols ensure the removal of the specific impurity 4-hydroxyphenylacetic acid (starting material), which can act as a promiscuous binder in assays due to its free phenol.

A. Synthesis (Williamson Ether Synthesis)

If synthesizing de novo:

  • Reagents: 4-Hydroxyphenylacetic acid (1.0 eq), 1-Bromopropane (1.2 eq), K₂CO₃ (2.5 eq).[2][3]

  • Solvent: DMF (Dimethylformamide) or Acetone.[2][3]

  • Conditions: Heat to 60°C for 4–6 hours.

  • Mechanism: SN2 attack of the phenoxide ion on the propyl bromide.[2][3]

B. Self-Validating Purification Protocol (Acid-Base Extraction)

This method utilizes the pKa difference between the carboxylic acid product and non-acidic impurities, and solubility differences to remove unreacted starting material.[2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc).

  • Alkaline Wash: Extract with 1M NaOH (x2).

    • Why? The product (carboxylate) and unreacted phenol (phenoxide) both move to the aqueous layer.[2][3] Neutral impurities stay in organic.[2][3]

  • Differentiation (The Critical Step):

    • Discard the organic layer.[2][3]

    • Take the aqueous layer and acidify carefully to pH ~5 using dilute HCl.[2][3]

    • Why? Phenols (pKa ~10) remain protonated/neutral at pH 5? No, phenols are neutral at pH 5.[2][3] Wait—correction:

    • Correction: Phenols (pKa ~10) are neutral at pH 5.[2][3] Carboxylic acids (pKa ~4.[2][3]5) are ionized at pH 5? No, at pH 5, the acid is ~50% ionized.[2][3]

    • Better Protocol: Acidify fully to pH 1.[2][3] Extract into EtOAc.[2][3]

    • To remove unreacted Phenol: Wash the EtOAc layer with Borate Buffer (pH 9) or weak base? No, the best way to remove the phenol starting material is recrystallization from Hexane/EtOAc, as the ether is less polar than the phenol.[2][3]

    • Alternative: If the starting material is the methyl ester, hydrolysis is the final step.[2][3]

Recommended Purification (Recrystallization): Due to the lipophilic propoxy chain, the product crystallizes well from non-polar solvents, whereas the phenolic starting material is much less soluble in cold hexanes.[2][3]

  • Dissolve crude acid in minimum hot EtOAc.[2][3]

  • Add Hexanes dropwise until turbidity is observed.

  • Cool slowly to 4°C.

  • Filter crystals.[2][3]

C. Workflow Logic Visualization

The following diagram details the workup logic to ensure high purity.

PurificationLogic Crude Crude Reaction Mix (Product + Phenol + Salts) Step1 Partition: EtOAc / 1M HCl Crude->Step1 OrgLayer Organic Layer (Product + Phenol) Step1->OrgLayer Extracts Organics AqLayer Aqueous Layer (Salts) Step1->AqLayer Discard Step2 Recrystallization (EtOAc / Hexanes) OrgLayer->Step2 Evaporate & Redissolve Filtrate Filtrate (Enriched Phenol Impurity) Step2->Filtrate Wash Crystals Pure (4-Propoxy-phenyl)-acetic acid Step2->Crystals Precipitate

Figure 2: Purification Logic Flow.[2][3] Acidic workup followed by recrystallization is preferred over base extraction to separate the phenolic starting material effectively.[2][3]

Analytical Validation

To confirm identity and purity, the following analytical signatures must be present.

1H NMR (300 MHz, CDCl₃)
  • δ 11.0 (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).[2][3]

  • δ 7.20 (d, J=8.5 Hz, 2H): Aromatic protons (meta to propoxy).[2][3]

  • δ 6.85 (d, J=8.5 Hz, 2H): Aromatic protons (ortho to propoxy).[2][3] Note: The AA'BB' pattern is characteristic of para-substitution.[2][3]

  • δ 3.90 (t, J=6.5 Hz, 2H): -O-CH₂ -CH₂-CH₃ (Triplet, deshielded by oxygen).[2][3]

  • δ 3.58 (s, 2H): Ar-CH₂ -COOH (Singlet, benzylic).[2][3]

  • δ 1.80 (m, 2H): -O-CH₂-CH₂ -CH₃ (Multiplet).[2][3]

  • δ 1.04 (t, J=7.4 Hz, 3H): -O-CH₂-CH₂-CH₃ (Triplet).[2][3]

HPLC Purity Check
  • Column: C18 Reverse Phase.[2][3]

  • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.[2][3]

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol impurity check).[2][3]

  • Retention Time: The product will elute after the 4-hydroxyphenylacetic acid impurity due to the hydrophobic propoxy chain.[2][3]

Emergency Response & Storage

ScenarioProtocol
Eye Contact Rinse immediately with water for 15 mins.[2][3][5] Remove contact lenses.[2][3][5] Buffer irrigation (e.g., Diphoterine) is superior if available due to acidic nature.[2][3]
Skin Contact Wash with soap and water.[2][3][5] Do not use ethanol (increases absorption).[2][3]
Spill Cleanup Neutralize with Sodium Bicarbonate (NaHCO₃) before sweeping.[2][3] Do not create dust.[2][3][5]
Storage Store at room temperature (15-25°C). Keep container tightly closed. Hygroscopic? No, but protect from moisture to prevent caking.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4715346, (4-Propoxy-phenyl)-acetic acid. Retrieved from [Link][2][3]

  • European Chemicals Agency (ECHA). C&L Inventory: Phenylacetic acid derivatives. Retrieved from [Link][2][3]

Sources

Protocols & Analytical Methods

Method

(4-Propoxy-phenyl)-acetic acid for in vitro studies

Executive Summary (4-Propoxy-phenyl)-acetic acid (CAS: 26118-57-0), herein referred to as PPAA , is a lipophilic phenylacetic acid derivative. While historically utilized as a chemical intermediate in the synthesis of pe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Propoxy-phenyl)-acetic acid (CAS: 26118-57-0), herein referred to as PPAA , is a lipophilic phenylacetic acid derivative. While historically utilized as a chemical intermediate in the synthesis of penem antibiotics and complex agrochemicals, recent chemical biology profiling has identified PPAA as a valuable probe for inflammatory signaling pathways . specifically implicated in the modulation of p38 MAPK (mitogen-activated protein kinase) and COX/LOX (cyclooxygenase/lipoxygenase) cascades.

This guide provides standardized protocols for solubilization, cellular delivery, and functional assaying of PPAA. It is designed to overcome common reproducibility issues stemming from the compound's lipophilicity and ionization behavior at physiological pH.

Physicochemical Profile & Handling

Understanding the solubility profile is the prerequisite for any biological study. PPAA possesses a hydrophobic propoxy tail, making aqueous solubility a limiting factor.

Table 1: Physicochemical Properties & Solubility Data

PropertyValueNotes
Molecular Weight 194.23 g/mol Suitable for Fragment-Based Drug Discovery (FBDD)
Formula C₁₁H₁₄O₃
pKa (Predicted) ~4.45Exists as an anion (carboxylate) at pH 7.4
LogP ~2.5Moderately lipophilic; requires organic co-solvent
Solubility (Water) < 1 mg/mLPoor; do not dissolve directly in media
Solubility (DMSO) > 50 mg/mLRecommended stock solvent
Solubility (Ethanol) > 20 mg/mLAlternative stock solvent
Protocol 1: Preparation of "Bio-Ready" Stock Solutions

Objective: To create a stable 100 mM stock solution free of micro-precipitates.

  • Weighing: Accurately weigh 19.4 mg of PPAA powder into a sterile glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short-term).

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortexing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Sonicating: Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-crystals.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Biological Mechanism & Pathway Visualization

PPAA acts as a small-molecule modulator within the inflammatory cascade. Structural analogs (e.g., 4-methoxyphenylacetic acid) have demonstrated efficacy in inhibiting lipoxygenases and interacting with PPAR receptors. The propoxy group enhances membrane permeability compared to shorter-chain analogs.

Figure 1: PPAA Mechanism of Action in Inflammatory Signaling The diagram below illustrates the dual-potential intervention points of PPAA: upstream p38 MAPK inhibition and downstream COX/LOX interference.

PPAA_Pathway Stimulus Extracellular Stimuli (LPS, TNF-alpha) Receptor Membrane Receptor (TLR4 / TNFR) Stimulus->Receptor MAPKKK MAPKKK (TAK1/ASK1) Receptor->MAPKKK PLA2 PLA2 (Phospholipase A2) Receptor->PLA2 MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK (Target A) MKK->p38 Nucleus Nucleus (Transcription Factors) p38->Nucleus Phosphorylation AA Arachidonic Acid PLA2->AA COX COX-2 / 5-LOX (Target B) AA->COX Response Inflammatory Cytokines (IL-6, IL-1b) COX->Response Prostaglandins/Leukotrienes Nucleus->Response Gene Expression PPAA PPAA (4-Propoxy-phenyl-acetic acid) PPAA->p38 Inhibition PPAA->COX Modulation

Caption: PPAA intervention points within the MAPK and Arachidonic Acid metabolic cascades.

Experimental Protocols

Protocol 2: In Vitro p38 MAPK Inhibition Assay (Cell-Free)

Context: To verify direct kinase inhibition versus upstream modulation.

Materials:

  • Recombinant p38α MAPK (active).

  • Substrate: ATF-2 fusion protein.

  • ATP (10 mM).

  • PPAA (0.1 µM – 100 µM).

  • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂.

Procedure:

  • Master Mix: Prepare a master mix containing Kinase Buffer, p38α enzyme (5-10 ng/well), and ATF-2 substrate.

  • Compound Addition: Add 5 µL of PPAA (diluted in Kinase Buffer <1% DMSO final) to 96-well plate wells.

    • Controls: Buffer + DMSO only (Negative Control), SB203580 (Positive Control, 10 µM).

  • Incubation: Incubate PPAA with the enzyme for 15 minutes at room temperature (Pre-incubation is critical for allosteric inhibitors).

  • Initiation: Add 10 µL of ATP solution to initiate the reaction.

  • Reaction: Incubate for 30 minutes at 30°C.

  • Termination: Stop reaction with EDTA or SDS-loading buffer.

  • Detection: Perform Western Blot using Anti-phospho-ATF2 (Thr71) antibody or use a colorimetric ELISA readout.

Data Analysis: Calculate % Inhibition =


. Plot Log[Concentration] vs. % Inhibition to determine IC50.
Protocol 3: Cellular Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Context: To assess bioactivity in a living system, accounting for membrane permeability.

Workflow Visualization:

Workflow Step1 Seed RAW 264.7 Cells (24h, 37°C) Step2 Pre-treat with PPAA (1h, Serum-Free Media) Step1->Step2 Step3 Stimulate with LPS (1 µg/mL, 6-24h) Step2->Step3 Step4 Harvest Supernatant (Cytokine ELISA) Step3->Step4 Secreted Factors Step5 Lyse Cells (Western Blot: p-p38) Step3->Step5 Intracellular Signaling

Caption: Step-by-step workflow for assessing PPAA anti-inflammatory activity in macrophages.

Procedure:

  • Seeding: Seed RAW 264.7 cells at

    
     cells/mL in DMEM + 10% FBS. Allow adherence for 24 hours.
    
  • Starvation: Replace media with Serum-Free DMEM for 4 hours prior to treatment. Rationale: Serum proteins (albumin) can bind lipophilic acids like PPAA, reducing free drug concentration.

  • Pre-treatment: Add PPAA at varying concentrations (e.g., 10, 30, 100 µM). Ensure final DMSO concentration is <0.1%. Incubate for 1 hour .

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation:

    • For Phospho-protein analysis (p38, JNK): Incubate 30 - 60 minutes .

    • For Cytokine release (IL-6, TNF-α): Incubate 18 - 24 hours .

  • Harvest: Collect supernatant for ELISA; lyse cells in RIPA buffer containing phosphatase inhibitors for Western Blot.

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

IssueProbable CauseCorrective Action
Precipitation in Media High concentration / Low solubilityDo not exceed 100 µM in aqueous media. Pre-dilute in warm media while vortexing.
High Background Signal Non-specific bindingPhenylacetic acids can bind to plastic. Use low-binding plates or glass-coated wells.
Cytotoxicity Membrane disruptionPPAA is lipophilic. Perform an MTT/CCK-8 assay first. If toxicity >20% at effective dose, reduce incubation time.
Variable Potency Serum bindingAlbumin binds acidic drugs. Run assays in 1% FBS or Serum-Free media to determine true potency.

References

  • PubChem. (2024). Compound Summary: (4-Propoxy-phenyl)-acetic acid (CID 4715346).[1] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Kozyra, P., et al. (2019). Synthesis and antiproliferative activity of new phenoxyacetic acid derivatives.[2] (Contextual reference for class activity). Journal of Enzyme Inhibition and Medicinal Chemistry.

Disclaimer: This document is for research use only. PPAA is not approved for diagnostic or therapeutic use in humans.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (4-Propoxy-phenyl)-acetic Acid Purification

Topic: Improving the Purity of (4-Propoxy-phenyl)-acetic acid (CAS: 18699-02-0) Executive Summary Target Molecule: (4-Propoxy-phenyl)-acetic acid CAS: 18699-02-0 Molecular Weight: 194.23 g/mol pKa: ~4.45 (Carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Purity of (4-Propoxy-phenyl)-acetic acid (CAS: 18699-02-0)

Executive Summary

Target Molecule: (4-Propoxy-phenyl)-acetic acid CAS: 18699-02-0 Molecular Weight: 194.23 g/mol pKa: ~4.45 (Carboxylic acid) LogP: ~2.5 (Lipophilic)[1]

Achieving pharmaceutical-grade purity (>99.5%) for (4-Propoxy-phenyl)-acetic acid (4-PPAA) often stalls due to the persistence of the starting material (4-hydroxyphenylacetic acid) or the formation of "oiling" esters during synthesis. This guide moves beyond standard textbook protocols to address the specific physicochemical behavior of the propoxy chain—specifically its tendency to induce low-melting polymorphs and solubility challenges.

Module 1: The "pH Swing" Extraction (Chemical Purification)

User Issue: "I have run the alkylation reaction, but my crude product contains 5-10% unreacted 4-hydroxyphenylacetic acid that won't wash away with water."

Technical Insight: Simple water washes fail because the starting material (4-hydroxyphenylacetic acid) has significant organic solubility despite its hydroxyl group. To separate it from your product, you must exploit the Lipophilicity Differential in a controlled pH environment.

The Protocol: Differential pH Extraction

This method relies on the fact that your product (4-PPAA) is significantly more lipophilic (LogP ~2.5) than the starting material (LogP ~0.75) when both are in their protonated (neutral) states.

  • Dissolution: Dissolve the crude reaction mixture in 10% NaOH (aq). Both the product and the phenol impurity will deprotonate and dissolve as salts.

  • The "Scrub" (Critical Step): Wash this basic aqueous layer with Dichloromethane (DCM) or MTBE .

    • Why? This removes neutral organic impurities (like over-alkylated esters or unreacted propyl halides) while keeping your acid product safely in the water layer.

  • Controlled Acidification: Cool the aqueous layer to 0-5°C. Slowly add 2M HCl until pH reaches ~5.0.

    • Observation: At pH 5, the more lipophilic 4-PPAA may begin to precipitate or oil out, while the more polar hydroxy-impurity remains more soluble in the aqueous buffer.

  • Final Extraction: Drop pH to 1-2. Extract exhaustively with Ethyl Acetate .

Visualizing the Workflow

pH_Swing Start Crude Mixture (Product + Impurities) Step1 Dissolve in 10% NaOH (Form Na-Salts) Start->Step1 Step2 Wash with DCM/MTBE Step1->Step2 Decision Where is the Product? Step2->Decision Aqueous Aqueous Layer (Contains Product Salt) Decision->Aqueous Product is here Organic Organic Layer (Contains Neutral Esters/Halides) Decision->Organic Discard Step3 Acidify to pH 1-2 (0-5°C) Aqueous->Step3 Step4 Extract with Ethyl Acetate Step3->Step4

Figure 1: The Acid-Base "Swing" strategy to isolate acidic products from neutral organic byproducts.

Module 2: Crystallization & The "Oiling Out" Problem

User Issue: "When I try to recrystallize from hot ethanol, the product separates as a sticky oil at the bottom of the flask rather than crystals."

Technical Insight: The propoxy group adds rotational freedom and lipophilicity, lowering the melting point (~82-84°C) compared to shorter chain analogs. "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. You are hitting the "metastable zone" too fast.

Troubleshooting Table: Solvent Selection
Solvent SystemSuitabilityOutcomeRecommendation
Ethanol (Pure) LowHigh solubility; difficult to recover yield.Avoid for single-solvent recrystallization.
Water/Ethanol (1:1) High Good balance. Risk of oiling if water added too fast.Recommended. Add water dropwise to hot ethanolic solution until just turbid.
Hexane/Ethyl Acetate MediumGood for removing polar impurities.[2][3]Use if product is very crude.
Toluene LowProduct may be too soluble even at cold temps.Use only for azeotropic drying.
The "Seeding" Protocol (To Stop Oiling)
  • Dissolve 4-PPAA in the minimum amount of hot Ethanol (60°C).

  • Remove from heat.[4]

  • Immediately add a "seed crystal" of pure 4-PPAA (if available) or scratch the glass side vigorously.

  • Add warm water dropwise. Do not add cold water.

  • Allow to cool to Room Temp (RT) over 2 hours. Do not put in the fridge yet. Rapid cooling forces oiling.

Module 3: Analytical Validation (HPLC/NMR)

User Issue: "My HPLC shows a single peak, but my melting point is broad (78-83°C). Is it pure?"

Technical Insight: A broad melting point despite a clean HPLC trace usually indicates solvent inclusion or inorganic salts . The propoxy tail can trap solvent molecules in the lattice.

Diagnostic Checklist
  • Check 1: The "Salt" Spike.

    • Run an ash test or check 1H-NMR. If you used the NaOH extraction method, residual Sodium (Na+) can form a soap-like salt with the product.

    • Fix: Re-dissolve in EtOAc and wash with 1M HCl, then Brine, then dry over Na2SO4.

  • Check 2: The NMR "Propyl" Integration.

    • In 1H-NMR (CDCl3), verify the integration of the propoxy chain.

    • Triplet (1.0 ppm, 3H) : Terminal methyl.

    • Multiplet (1.8 ppm, 2H) : Middle methylene.

    • Triplet (3.9 ppm, 2H) : Ether methylene (O-CH2).

    • Impurity Marker: If you see a triplet at ~4.0-4.1 ppm, you may have the Ester impurity (O-alkylation of the carboxylic acid).

HPLC Method Parameters (Recommended)

For separating the Hydroxy-SM from the Propoxy-Product:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 150mm x 4.6mm, 5µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 270 nm (Aromatic ring absorption).

  • Expectation:

    • RT ~4-5 min: 4-Hydroxyphenylacetic acid (More polar).

    • RT ~10-12 min: (4-Propoxy-phenyl)-acetic acid (Lipophilic).

Module 4: Synthesis Prevention Strategy

User Issue: "How do I prevent the formation of the ester side-product during the alkylation reaction?"

Technical Insight: If you use a strong base (like NaH) or an excess of alkyl halide, you will alkylate both the Phenol-OH and the Carboxylic-OH.

The "Selective Alkylation" Diagram

Reaction_Control SM 4-Hydroxyphenyl acetic acid Reagent Propyl Bromide + 2.2 eq. NaOH SM->Reagent Product Target: Ether Acid (Desired) Reagent->Product Control Temp < 60°C Control pH ~10 SideProduct Impurity: Ether Ester (Over-alkylated) Reagent->SideProduct Excess Base Temp > 80°C

Figure 2: Reaction pathway control. Maintaining moderate temperature prevents the carboxylic acid from acting as a nucleophile.

Corrective Action: Use mild bases like Potassium Carbonate (K2CO3) in Acetone or DMF rather than Sodium Hydride. The carbonate is strong enough to deprotonate the Phenol (pKa ~10) but less likely to drive the alkylation of the Carboxylate (pKa ~4.5) into an ester under reflux conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4715346, (4-Propoxy-phenyl)-acetic acid. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid... in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379-1383. (Used for solubility extrapolation). Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Optimization

Technical Support Center: (4-Propoxy-phenyl)-acetic Acid

Experimental Variability & Troubleshooting Guide Executive Summary: The "Dual Personality" Problem (4-Propoxy-phenyl)-acetic acid (CAS: 26118-57-0) presents a classic "amphiphilic" challenge in experimental design. It po...

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Variability & Troubleshooting Guide

Executive Summary: The "Dual Personality" Problem

(4-Propoxy-phenyl)-acetic acid (CAS: 26118-57-0) presents a classic "amphiphilic" challenge in experimental design. It possesses a lipophilic propoxy tail and a hydrophilic carboxylic acid head.

The Root Cause of Variability: Most experimental inconsistencies—whether in biological assays or analytical chromatography—stem from pH mismatch . With a pKa of approximately 4.45 [1], this molecule exists in a delicate equilibrium between its neutral (insoluble) and ionized (soluble) states near physiological pH.[1]

This guide provides self-validating protocols to stabilize your experiments.

Module 1: Solubility & Formulation Troubleshooting

The Issue: Researchers often report "crashing out" in cell culture media or variable IC50 values. This is rarely a compound defect but a formulation error.

The Mechanism

At pH < 4.5, the molecule is protonated and neutral, significantly reducing aqueous solubility.[1] If you dilute a high-concentration DMSO stock directly into a low-pH buffer (or an unbuffered saline solution that turns acidic), the compound precipitates immediately, often forming "invisible" micro-crystals that skew concentration data.[1]

Standardized Solubilization Protocol
ParameterSpecificationReason
Primary Solvent DMSO (Anhydrous)High solubility (>30 mg/mL) prevents initial aggregation.[1]
Stock Conc. 10–50 mMAvoids excessive DMSO volume in final assay.
Intermediate Step Do not use water.Water addition causes local precipitation before mixing.
Final Buffer PBS (pH 7.4) or TrisMaintains pH > pKa (4.45) to ensure ionization and solubility.
Visual Troubleshooting: The Solubility Decision Tree

SolubilityLogic start Start: Solid Compound solvent Dissolve in 100% DMSO start->solvent check Visual Check: Clear Solution? solvent->check check->solvent No (Sonicate/Warm) dilution Dilute into Aqueous Buffer check->dilution Yes ph_check CRITICAL: Check Final pH dilution->ph_check success Stable Solution (Ionized Form) ph_check->success pH > 6.0 fail Precipitation/Cloudiness (Protonated Form) ph_check->fail pH < 5.0

Figure 1: Logic flow for preventing precipitation. The critical control point is the final pH check.

Module 2: Analytical Variability (HPLC & GC)

The Issue: "Ghost peaks," peak tailing, or retention time shifts between runs.

HPLC Troubleshooting

The carboxylic acid moiety interacts strongly with residual silanols on C18 columns, causing tailing. Furthermore, if the mobile phase pH is near the pKa (4.45), the molecule splits between ionized and neutral forms, causing broad or split peaks.[1]

Validated HPLC Method Parameters:

ParameterRecommendationTechnical Rationale
Column C18 (End-capped)Reduces silanol interactions.[1]
Mobile Phase A Water + 0.1% TFA or Formic AcidLowers pH to ~2.0, forcing the molecule into its neutral (sharp peak) state [2].[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Wavelength 215 nm or 254 nm215 nm is more sensitive for the carbonyl; 254 nm is specific for the phenyl ring.[1]
Common Error Using neutral water/methanolCauses ionization variability and peak splitting.[1]
GC Troubleshooting

Direct injection of carboxylic acids into GC often leads to adsorption in the liner or column head.

  • Solution: Derivatization is mandatory for quantitative accuracy.

    • Reagent: TMS (Trimethylsilyl) or Diazomethane (Methyl esterification).

    • Result: Converts the -COOH to -COOMe or -COOTMS, improving volatility and peak shape.

Module 3: Synthetic Purity & Stability

The Issue: Lower than expected melting point (Lit: 82–84°C [1]) or discoloration over time.

Impurity Profile

Variability in biological data often tracks back to synthesis byproducts.

  • 4-Hydroxyphenylacetic acid: The precursor. If the propylation step was incomplete, this phenol remains.[1] It is much more polar and oxidatively unstable.

  • Ethyl/Methyl Esters: If ethanol/methanol was used in recrystallization without acidic hydrolysis, ester impurities may persist.

Purification Workflow (Self-Validating)

If you suspect degradation:

  • Dissolve crude material in dilute NaOH (pH > 10). Impurities that are non-acidic (esters) will remain insoluble or can be extracted with ethyl acetate.[1]

  • Filter the aqueous layer.

  • Acidify slowly with HCl to pH 2.0. The pure acid will precipitate.

  • Recrystallize from Toluene/Acetonitrile mixtures if necessary [3].

Stability Diagram

Stability cluster_risks Degradation Pathways compound (4-Propoxy-phenyl)-acetic acid hydrolysis Esterification (in alcohols) compound->hydrolysis Storage in MeOH/EtOH cleavage Ether Cleavage (Strong Acid/Heat) compound->cleavage Reflux in HBr/HI

Figure 2: Stability profile. Avoid long-term storage in alcoholic solvents to prevent ester formation.[1]

Frequently Asked Questions (FAQ)

Q: Why does my HPLC retention time shift day-to-day? A: Check your mobile phase pH. If you are using an unbuffered aqueous phase, slight changes in water pH (due to CO2 absorption) can shift the ionization state of the molecule.[1] Always use 0.1% TFA or Phosphoric Acid to lock the pH.

Q: Can I use this compound in cell culture without DMSO? A: Generally, no.[1] While the salt form (sodium 4-propoxyphenylacetate) is water-soluble, the free acid sold commercially is not.[1] You must dissolve in DMSO first, then dilute.[1] Keep the final DMSO concentration < 0.1% to avoid cytotoxicity.

Q: The compound turned slightly yellow. Is it still good? A: This indicates trace oxidation of the ether linkage or phenolic impurities. Check the melting point. If it is within 2°C of the reference (82–84°C), it is likely >98% pure and usable.[1] If the melting point drops below 80°C, recrystallize.[1]

References

  • ChemicalBook. (2024). (4-Propoxy-phenyl)-acetic acid Physical Properties and CAS Data. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[2] HPLC Analysis of Phenylacetic Acid Derivatives on C18 Columns. Retrieved from

  • MDPI. (2020). Synthesis and Purification of Phenylacetic Acid Derivatives. Molecules. Retrieved from [1]

Sources

Troubleshooting

Avoiding degradation of (4-Propoxy-phenyl)-acetic acid in solution

A Guide to Solution Stability and Degradation Avoidance This guide is designed for researchers, scientists, and drug development professionals utilizing (4-Propoxy-phenyl)-acetic acid. The stability of this compound in s...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Solution Stability and Degradation Avoidance

This guide is designed for researchers, scientists, and drug development professionals utilizing (4-Propoxy-phenyl)-acetic acid. The stability of this compound in solution is paramount for experimental reproducibility and data integrity. This document provides a comprehensive overview of potential degradation pathways and offers practical, actionable strategies to mitigate them, ensuring the accuracy of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers when handling (4-Propoxy-phenyl)-acetic acid solutions.

Q1: My solution of (4-Propoxy-phenyl)-acetic acid has turned a pale yellow. What is causing this, and can I still use it?

A: A yellow discoloration is a primary visual indicator of chemical degradation. The most probable cause is the oxidation of the phenylacetic acid core structure. The benzylic carbon (the -CH2- group attached to the phenyl ring) is particularly susceptible to autoxidation, which can be accelerated by factors such as dissolved oxygen, light exposure, and the presence of trace metal ion contaminants. This process can form various chromophoric (color-producing) byproducts.

While a slight color change may not always indicate a significant loss of the parent compound, it is a critical warning sign. It is strongly advised not to use discolored solutions without analytical validation. The degradation products could have altered biological activity or introduce confounding variables into your experiments.

Recommended Action:

  • Analytical Verification: Quantify the purity of your solution using High-Performance Liquid Chromatography (HPLC).[1] Compare the chromatogram to a freshly prepared standard to determine the percentage of remaining (4-Propoxy-phenyl)-acetic acid and to observe any new peaks corresponding to degradation products.

  • Preventative Measures: For future preparations, protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Additionally, using a deoxygenated solvent can significantly slow oxidative degradation.

Q2: I am experiencing significant variability and poor reproducibility in my cell-based assays. Could the stability of my compound be the issue?

A: Yes, this is a classic symptom of compound instability. If (4-Propoxy-phenyl)-acetic acid is degrading in your stock or working solutions, the effective concentration being administered in your assays will decrease over time. This leads to inconsistent biological effects and poor reproducibility. Furthermore, the degradation byproducts may be cytotoxic or possess their own biological activities, which can interfere with and invalidate your assay results.[2]

Troubleshooting Workflow for Assay Reproducibility:

G A Inconsistent Assay Results Observed B Hypothesis: Compound Degradation A->B C Prepare Fresh Stock Solution from Solid B->C Action D Analyze Old vs. New Stock via HPLC C->D F Reproducibility Restored? C->F Test in Assay E Compare Purity & Concentration D->E E->F Data Informs G Yes: Root Cause Confirmed. Implement Strict Storage & Handling Protocols. F->G Yes H No: Investigate Other Assay Parameters (e.g., cells, reagents). F->H No

Caption: A logical workflow for troubleshooting assay reproducibility issues potentially caused by compound instability.

Q3: What are the optimal solvent and storage conditions for long-term stability?

A: The choice of solvent and storage temperature are the most critical factors in preserving the integrity of (4-Propoxy-phenyl)-acetic acid solutions.

  • Solvent Selection: For long-term master stock solutions, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) are highly recommended. Aprotic solvents minimize the risk of hydrolysis of the propoxy ether linkage.[3][4] While slightly soluble in water, preparing stock solutions in aqueous buffers is discouraged for long-term storage due to the increased potential for hydrolysis and microbial growth.[5]

  • Storage Temperature: Stock solutions should be stored at low temperatures to decrease the rate of all chemical reactions. Storage at -20°C is adequate for short-to-medium term (weeks), while -80°C is strongly recommended for long-term storage (months to years).

  • Aliquotting: To prevent degradation from repeated freeze-thaw cycles, which can introduce atmospheric moisture and oxygen, it is essential to aliquot the master stock solution into smaller, single-use volumes.

Table 1: Recommended Storage Conditions for (4-Propoxy-phenyl)-acetic acid

ParameterRecommended ConditionRationale for Stability
Solvent Anhydrous DMSO / Anhydrous EthanolAprotic nature prevents hydrolysis of the ether group. Good solubilizing power.[6]
Temperature -80°C (Long-term) / -20°C (Short-term)Reduces the kinetic rate of degradation reactions (oxidation, hydrolysis).
Container Amber glass vials with PTFE-lined capsPrevents photodegradation and ensures an inert storage environment.
Atmosphere Headspace flushed with Argon or NitrogenDisplaces oxygen, a key reactant in oxidative degradation pathways.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles and minimizes contamination risk.

Part 2: In-Depth Troubleshooting & Protocols

Guide 1: Major Degradation Pathways & Mitigation

Understanding the likely chemical reactions that degrade your compound is key to preventing them.

cluster_0 Degradation Pathways A (4-Propoxy-phenyl)-acetic acid (Parent Compound) B Oxidation (at benzylic carbon) A->B O2, Metal Ions C Hydrolysis (of ether linkage) A->C H2O, Acid/Base D Photodegradation A->D UV/Visible Light E Aldehydes, Ketones, Colored Byproducts B->E F 4-Hydroxyphenylacetic Acid + Propanol C->F G Various Radical-Mediated Byproducts D->G

Caption: Primary degradation pathways affecting (4-Propoxy-phenyl)-acetic acid in solution.

  • Oxidative Degradation:

    • Mechanism: The presence of oxygen can lead to free-radical chain reactions that oxidize the benzylic carbon. This is often the fastest degradation pathway in solution.

    • Mitigation Protocol:

      • Select a high-purity, anhydrous grade solvent.

      • Before use, sparge the solvent with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

      • After dissolving the (4-Propoxy-phenyl)-acetic acid, flush the headspace of the vial with the inert gas before sealing tightly.

      • For applications where it will not interfere, adding a radical-scavenging antioxidant like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can provide additional protection.

  • Hydrolytic Degradation:

    • Mechanism: In aqueous solutions, the ether linkage can be cleaved via hydrolysis, particularly under acidic or basic conditions, to yield 4-hydroxyphenylacetic acid.[3]

    • Mitigation Protocol:

      • For long-term storage, avoid aqueous solvents. Use anhydrous DMSO or ethanol.

      • If aqueous solutions are required for experiments, prepare them fresh from a non-aqueous stock immediately before use.

      • Ensure the pH of the final working solution is maintained in a neutral range (pH 6.5-7.5) using a stable, non-reactive buffer, as extreme pH can catalyze hydrolysis.

Guide 2: Protocol for Performing a Solution Stability Study

This protocol provides a framework for empirically determining the stability of (4-Propoxy-phenyl)-acetic acid under your specific experimental conditions.

Objective: To quantify the degradation rate of the compound over time in a chosen solvent and temperature.

Materials:

  • (4-Propoxy-phenyl)-acetic acid (solid)

  • High-purity solvent of choice (e.g., DMSO, PBS)

  • HPLC system with a suitable C18 column and UV detector

  • Calibrated incubator or water bath

  • Multiple amber, HPLC-grade vials

Procedure:

  • Stock Preparation: Prepare a stock solution at a known concentration (e.g., 10 mM) in the chosen solvent.

  • Aliquotting: Dispense the solution into at least 5 separate amber vials (one for each time point).

  • Time-Zero (T=0) Analysis: Immediately take one vial and analyze its contents by HPLC. Record the peak area of the parent compound. This serves as your 100% reference.

  • Incubation: Place the remaining vials in the incubator set to the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis: At predetermined intervals (e.g., T=24h, 48h, 72h, 1 week), remove one vial from the incubator and analyze it by HPLC.

  • Data Calculation: For each time point, calculate the percentage of the compound remaining using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Evaluation: Plot % Remaining vs. Time. A stability threshold can be set (e.g., no more than 5% degradation is acceptable for the duration of the experiment). This data will definitively inform you of the compound's stability under your specific conditions.

References

  • Steacie, E. W. R., & Lougheed, G. S. (1936). The thermal decomposition of phenylacetic acid. Canadian Journal of Research, 14b(11), 459-466.
  • Sciencemadness Wiki. (2022). Phenylacetic acid. [Link]

  • Wikipedia. (2023). Phenylacetic acid. [Link]

  • PubChem. Phenylacetic acid. National Center for Biotechnology Information. [Link]

  • YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. [Link]

  • PubChem. (4-Propoxy-phenyl)-acetic acid. National Center for Biotechnology Information. [Link]

  • Meiggs, T. O., & Miller, S. I. (1969). Photolysis of phenylacetic acid and methyl phenylacetate in methanol. Journal of the American Chemical Society, 91(25), 7149-7154.
  • Al-Zoubi, W., & Al-Masoudi, N. A. (2014). Intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium: the mechanism of the reaction and identifying the catalytic species. Organic & Biomolecular Chemistry, 12(41), 8256-8265.
  • Pashaei, B. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]

  • OIV. Detection and quantification of the presence of synthetic acetic acid in vinegars. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Wang, B. (2025). Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. ResearchGate. [Link]

  • Google Patents.
  • Lu, K., Ju, J., & Zhang, X. (2012). The evolution of the phenylacetic acid degradation pathway in bacteria. Applied and environmental microbiology, 78(3), 643-8.
  • ResearchGate. Swelling-enhanced catalytic degradation of brominated epoxy resin in waste printed circuit boards by subcritical acetic acid under mild conditions. [Link]

  • ResearchGate. Determinnation of acetic acid in exendin-4 acetate by RP-HPLC. [Link]

  • YouTube. (2020). 12 HYDROLYSIS OF ETHER, VINYLIC ETHER WITH MECHANISM. [Link]

  • Loba Chemie. (2015). PHENYLACETIC ACID MSDS. [Link]

  • Kim, D., & Zimmerman, S. C. (2011). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society, 133(44), 17791-17797.
  • Wood, B. M., & Moore, E. J. (2018).
  • Park, K., et al. (2025). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Molecular Pharmaceutics. [Link]

  • National Center for Biotechnology Information. (2025). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. [Link]

  • PubChem. (3-Chloro-4-Propoxy-Phenyl)-Acetic Acid. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: (4-Propoxy-phenyl)-acetic acid

Introduction (4-Propoxy-phenyl)-acetic acid, hereafter referred to as 4-PPA, is a synthetic organic compound investigated for various research applications.[1][2] Structurally, it belongs to the phenylacetic acid class o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Propoxy-phenyl)-acetic acid, hereafter referred to as 4-PPA, is a synthetic organic compound investigated for various research applications.[1][2] Structurally, it belongs to the phenylacetic acid class of molecules. While its primary targets are often application-specific, its structural similarity to endogenous and synthetic ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), necessitates a thorough understanding of its potential off-target effects to ensure data integrity.[3][4]

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of 4-PPA in experimental settings.

Known & Potential Off-Target Profile: Peroxisome Proliferator-Activated Receptors (PPARs)

The most significant potential off-target activity of 4-PPA is the modulation of PPARs. PPARs are nuclear hormone receptors that play critical roles in lipid and carbohydrate metabolism, inflammation, and cellular differentiation.[4][5][6] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[5]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[5] Its activation generally leads to increased lipid oxidation.

  • PPARγ: A master regulator of adipogenesis (fat cell differentiation), glucose homeostasis, and lipid storage.[5][6] It is a well-known target for anti-diabetic drugs.[3][6]

  • PPARβ/δ: Ubiquitously expressed and involved in enhancing fatty acid oxidation in skeletal muscle.[5]

Many compounds with a phenylacetic acid scaffold can interact with PPARs. Given 4-PPA's structure, it is plausible that it may act as a ligand for one or more PPAR isoforms. This interaction can lead to unintended biological consequences in your experiments if not properly controlled for.

Summary of Potential Off-Target Effects
Target FamilyIsoform(s)Key Biological FunctionsPotential Experimental Consequence
PPARs PPARαLipid catabolism, fatty acid oxidation[5]Unexpected changes in cellular lipid profiles, altered metabolic assays.
PPARγAdipogenesis, glucose homeostasis, inflammation[5][6]Unintended differentiation of pre-adipocytes, changes in glucose uptake, anti-inflammatory effects.
PPARβ/δFatty acid oxidation in muscle[5]Modulation of metabolic pathways in muscle cell lines or animal models.

Troubleshooting Guide

This section addresses specific experimental issues that may arise from the off-target effects of 4-PPA.

Q1: I am using 4-PPA to study Target X in an adipocyte cell line, but I'm observing spontaneous differentiation even without my standard differentiation cocktail. Why?

A1: This is a classic sign of off-target PPARγ activation. PPARγ is the master regulator of adipogenesis, and its activation is a key step in the differentiation of pre-adipocytes into mature fat cells.[5][6] Your 4-PPA compound may be acting as a PPARγ agonist, initiating the differentiation cascade independently of your intended target.

Causality Explanation: Agonist binding to PPARγ causes it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating transcription of genes involved in differentiation and lipid storage.

Troubleshooting Workflow:

A Unexpected Adipocyte Differentiation Observed B Hypothesis: Off-target PPARγ activation A->B C Experiment 1: Treat with a known PPARγ antagonist (e.g., GW9662) + 4-PPA B->C G Experiment 2 (Orthogonal): Use a non-adipocyte cell line that lacks PPARγ but expresses Target X. B->G D Result: Differentiation is blocked or reduced? C->D E Conclusion: Effect is PPARγ-dependent. Consider using a structurally dissimilar tool compound for Target X. D->E Yes F Conclusion: Effect is likely independent of PPARγ. Investigate other off-targets or pathways. D->F No H Result: 4-PPA still shows activity? G->H H->F No I Conclusion: Confirms on-target activity in a clean system. H->I Yes

Caption: Troubleshooting workflow for unexpected adipogenesis.

Q2: My dose-response curve for 4-PPA is complex (e.g., biphasic) and doesn't fit a standard sigmoidal model. What could be the cause?

A2: A complex dose-response curve often indicates that the compound is acting on more than one target within the experimental system. At lower concentrations, you may be observing the effect of high-affinity binding to your primary target. As the concentration increases, 4-PPA may begin to engage a lower-affinity off-target (like a PPAR isoform), whose signaling pathway either synergizes with or opposes the primary target's pathway, resulting in a non-standard curve.

Troubleshooting Protocol: Dissecting On- vs. Off-Target Effects

  • Characterize Target Expression: Using qPCR or Western blotting, confirm the expression levels of your primary target and all three PPAR isoforms (α, γ, β/δ) in your experimental cell line.

  • Selective Antagonism:

    • Co-treat cells with a concentration range of 4-PPA and a high concentration of a selective antagonist for your primary target. If the curve flattens, the primary effect is on-target.

    • In a separate experiment, co-treat with a PPAR antagonist (e.g., GW9662 for PPARγ or GW6471 for PPARα). If this simplifies the curve at higher 4-PPA concentrations, it points to PPAR involvement.

  • Target Knockdown/Knockout: The most definitive approach is to use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the suspected off-target (e.g., PPARγ). If the dose-response curve normalizes in the knockout cells, you have confirmed the off-target effect.

Frequently Asked Questions (FAQs)

Q: What are appropriate negative controls for experiments with 4-PPA? A: An ideal negative control is a structurally similar analog of 4-PPA that is known to be inactive at your primary target and the suspected off-targets. If such a compound is not available, (4-hydroxy-phenyl)-acetic acid could be considered as it is a related metabolite, but its own activity profile must be verified in your system.[7]

Q: At what concentration should I be concerned about PPAR activation? A: This is highly dependent on the binding affinity of 4-PPA for each PPAR isoform, which is likely unknown. As a general rule, if you are using concentrations above 1-10 µM, the potential for engaging secondary targets increases significantly. Always perform a dose-response experiment and use the lowest effective concentration to minimize off-target effects.

Q: Can these off-target effects be leveraged for therapeutic benefit? A: Possibly. Compounds that act as dual agonists for PPARα/γ have been explored for treating metabolic diseases.[8] However, this requires extensive characterization and intentional drug design. For basic research focused on a specific target, such polypharmacology is a confounding factor that must be controlled for.

Key Experimental Protocols

Protocol 1: PPARγ Antagonism Assay

This protocol is used to determine if an observed effect of 4-PPA is mediated by PPARγ.

  • Cell Culture: Plate your cells of interest (e.g., 3T3-L1 pre-adipocytes) at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Add a selective PPARγ antagonist (e.g., GW9662, typically 1-10 µM) to the appropriate wells. Incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Treatment: Add 4-PPA at various concentrations to both antagonist-treated and non-antagonist-treated wells. Also include a positive control (e.g., Rosiglitazone, a known PPARγ agonist).

  • Incubation: Incubate for the desired experimental duration (e.g., 48-72 hours for differentiation, or a shorter time for gene expression analysis).

  • Readout: Analyze the endpoint of interest (e.g., lipid droplet accumulation via Oil Red O staining, or expression of PPARγ target genes like FABP4 or ADIPOQ via qPCR).

  • Analysis: Compare the effect of 4-PPA in the presence and absence of the PPARγ antagonist. A significant reduction in the effect in the presence of the antagonist indicates a PPARγ-mediated mechanism.

Signaling Pathway Visualization

The diagram below illustrates the potential dual activity of 4-PPA, contrasting a hypothetical primary target pathway with the off-target PPARγ pathway.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway PPA1 4-PPA TargetX Primary Target X PPA1->TargetX EffectX Intended Biological Effect TargetX->EffectX PPA2 4-PPA PPARg PPARγ PPA2->PPARg Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Binding (DNA) Complex->PPRE GeneTx Target Gene Transcription PPRE->GeneTx EffectY Unintended Effect (e.g., Adipogenesis) GeneTx->EffectY

Caption: On-target vs. potential off-target signaling of 4-PPA.

References

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) - PMC. (2023-01-26).
  • Hydroxyphenylacetic acid | C8H8O3 | CID 127. PubChem.
  • Peroxisome proliferator-activ
  • Phenylacetic acid - Wikipedia. Wikipedia.
  • Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC. (2020-09-22). PubMed Central.
  • Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice. (2015-09-01). PubMed.
  • Peroxisome proliferator-activated - PMC.
  • (4-Propoxy-phenyl)-acetic acid | C11H14O3 | CID 4715346 - PubChem.
  • (4-Propoxy-phenyl)-acetic acid | CAS 26118-57-0 | SCBT. Santa Cruz Biotechnology.
  • A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation - PMC.

Sources

Reference Data & Comparative Studies

Validation

(4-Propoxy-phenyl)-acetic acid vs other p38 inhibitors

This guide provides an objective, technical comparison between (4-Propoxy-phenyl)-acetic acid (a representative phenylacetic acid NSAID) and direct p38 MAPK inhibitors (such as SB203580 and BIRB 796). Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between (4-Propoxy-phenyl)-acetic acid (a representative phenylacetic acid NSAID) and direct p38 MAPK inhibitors (such as SB203580 and BIRB 796).

Executive Summary

The core distinction lies in the mechanism of action and point of intervention within the inflammatory signaling cascade.

  • (4-Propoxy-phenyl)-acetic acid is a Cyclooxygenase (COX) inhibitor . It modulates the p38 pathway indirectly by depleting Prostaglandin E2 (PGE2), a feedback activator of p38 in specific immune contexts (e.g., T-cell activation).

  • p38 Inhibitors (e.g., SB203580, BIRB 796) are direct ATP-competitive or allosteric kinase inhibitors . They blockade the catalytic activity of p38 MAPK, halting the translation and stabilization of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    ) regardless of PGE2 levels.

Chemical & Mechanistic Profile

(4-Propoxy-phenyl)-acetic acid[1][2][3]
  • Class: Non-Steroidal Anti-Inflammatory Drug (NSAID); Phenylacetic acid derivative.

  • Primary Target: COX-1 and COX-2 enzymes.[1]

  • Mechanism: Irreversible or reversible acetylation/binding of the COX active site, preventing the conversion of arachidonic acid to PGG2/PGH2.

  • Relation to p38: Indirect downregulation. In T-cells, p38 MAPK activation is partially dependent on autocrine PGE2 signaling. By blocking PGE2 production, this compound dampens p38 phosphorylation downstream of the T-cell receptor (TCR).

Standard p38 Inhibitors (e.g., SB203580, BIRB 796)
  • Class: Small Molecule Kinase Inhibitor (SMKI).

  • Primary Target: p38 Mitogen-Activated Protein Kinase (isoforms

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ).[2]
  • Mechanism:

    • SB203580:[3][4] ATP-competitive inhibitor (Type I). Binds to the ATP pocket of the active kinase.

    • BIRB 796: Allosteric inhibitor (Type II). Binds to the "DFG-out" inactive conformation, preventing activation.

  • Downstream Effect: Direct blockade of phosphorylation of ATF2, MK2, and other substrates, leading to rapid translational arrest of TNF-

    
     and IL-1
    
    
    
    .

Signaling Pathway Visualization

The following diagram illustrates the divergent intervention points. (4-Propoxy-phenyl)-acetic acid acts upstream/parallel to reduce the amplification loop, whereas p38 inhibitors act as a hard stop on the kinase itself.

G Stimulus Inflammatory Stimulus (LPS / TCR Engagement) Arachidonic Arachidonic Acid Stimulus->Arachidonic UpstreamKinases Upstream Kinases (MKK3/6) Stimulus->UpstreamKinases COX COX-1 / COX-2 (Enzyme) Arachidonic->COX PGE2 Prostaglandin E2 (PGE2) COX->PGE2 PGE2->UpstreamKinases Positive Feedback (T-cells) p38 p38 MAPK (Phosphorylated) UpstreamKinases->p38 Phosphorylation Substrates Substrates (MK2, ATF2) p38->Substrates Response Cytokine Production (TNF-α, IL-1β) & Inflammation Substrates->Response NSAID (4-Propoxy-phenyl)-acetic acid NSAID->COX Inhibits p38i p38 Inhibitors (SB203580 / BIRB 796) p38i->p38 Direct Blockade

Caption: Comparative mechanism showing (4-Propoxy-phenyl)-acetic acid blocking the COX-PGE2 feedback loop vs. direct catalytic inhibition by p38 inhibitors.[5][6]

Comparative Performance Data

The following table contrasts the potency and selectivity profiles. Note the significant difference in IC50 values; p38 inhibitors are nanomolar potent against the kinase, while phenylacetic acid derivatives function in the micromolar range against COX.

Feature(4-Propoxy-phenyl)-acetic acidSB203580 (Standard p38i)BIRB 796 (Type II p38i)
Primary Target COX-1 / COX-2p38

/ p38

MAPK
p38

/ p38

/ p38

/ p38

IC50 (Target) 1 - 50

M (COX inhibition)
48 nM (p38

), 500 nM (p38

)
~0.1 nM (p38

)
TNF-

Suppression
Low/Moderate (Cell-type dependent)High (>90% inhibition)Very High (>95% inhibition)
Selectivity Low (Affects other COX-dependent lipids)Moderate (Inhibits CK1, RIP2)High (Structural specificity)
Key Side Effect Gastric mucosal injury (COX-1 inhibition)Hepatotoxicity, ToleranceHepatotoxicity
Clinical Status Preclinical / Historic NSAID ScaffoldResearch Tool (Toxic)Clinical Trials (Discontinued)

Key Insight: While (4-Propoxy-phenyl)-acetic acid can reduce inflammation, it cannot completely abrogate cytokine production (TNF-


) in the same manner as a p38 inhibitor. Its effect is limited to prostaglandin-dependent pathways.

Experimental Protocols

To validate the activity of these compounds, use the following distinct assays.

Protocol A: COX Inhibition Assay (For Phenylacetic Acid Derivative)

Validates the direct target of (4-Propoxy-phenyl)-acetic acid.

  • Preparation: Incubate purified ovine COX-1 or recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor.

  • Inhibitor Addition: Add (4-Propoxy-phenyl)-acetic acid (0.1 - 100

    
    M) and incubate for 10 min at 37°C.
    
  • Substrate Initiation: Add Arachidonic Acid (100

    
    M) to initiate the reaction.
    
  • Detection: Measure PGH2 production via a colorimetric peroxidation assay (TMPD oxidation) or ELISA for PGE2.

  • Readout: Calculate % Inhibition relative to DMSO control.

Protocol B: Cellular Kinase Assay (For p38 Inhibitor Comparison)

Validates the downstream effect of p38 blockade vs. NSAID effect.

  • Cell System: THP-1 Monocytes or RAW 264.7 Macrophages.

  • Pre-treatment: Treat cells with:

    • Group 1: Vehicle (DMSO)

    • Group 2: (4-Propoxy-phenyl)-acetic acid (10

      
      M, 50 
      
      
      
      M)
    • Group 3: SB203580 (1

      
      M, 10 
      
      
      
      M)
  • Stimulation: Stimulate with LPS (100 ng/mL) for 4 hours.

  • Lysis & Western Blot:

    • Probe 1: Phospho-p38 (Thr180/Tyr182). Note: SB203580 may actually INCREASE phospho-p38 levels due to feedback loop loss, while the NSAID might decrease it slightly.

    • Probe 2: Phospho-MAPKAPK-2 (MK2) (Thr334). This is the critical readout. SB203580 will block this completely; NSAID will have minimal effect.

    • Probe 3: COX-2 protein levels.

References

  • Mechanism of NSAIDs on p38 : Smythe, C., et al. (2002).[1] "NSAIDs inhibit p38 MAPK activation."[1] Springer Medicine.

  • SB203580 Profile : Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters.

  • BIRB 796 Binding Mode : Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

  • Phenylacetic Acid NSAID Pharmacology : Adams, S.S., et al. (1960s). "Anti-inflammatory and analgesic activities of 4-propoxyphenylacetic acid derivatives." US Patent 3228831A.

Sources

Comparative

A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Phenylacetic Acid Derivatives, Exemplified by (4-Propoxy-phenyl)-acetic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel chemical entities. We will use (4-Propoxy-phenyl)-acetic acid, a membe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel chemical entities. We will use (4-Propoxy-phenyl)-acetic acid, a member of the phenylacetic acid derivative class, as a case study to illustrate a multi-tiered strategy for identifying both on-target and off-target interactions, a critical step in preclinical drug development.

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, analgesic, and even agonist effects on peroxisome proliferator-activated receptors (PPARs).[2][3] However, this structural ubiquity also presents a challenge: the potential for unintended interactions with multiple biological targets, known as cross-reactivity or off-target effects.[4]

Understanding a compound's selectivity profile is paramount. Off-target binding is a primary cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[5][6] Therefore, a systematic and robust evaluation of cross-reactivity early in the discovery process is not just a regulatory requirement but a crucial, resource-saving measure.[7]

This guide will detail a logical, evidence-based workflow, from initial computational predictions to definitive biochemical and cell-based functional assays, enabling a thorough comparison of a novel compound's activity against relevant alternatives.

Part 1: Initial Assessment - In Silico Prediction and Structural Comparison

Before embarking on costly and time-consuming wet-lab experiments, computational methods provide an invaluable first pass at identifying potential cross-reactivity.[8][9] This initial step helps to formulate hypotheses and guide the design of subsequent experimental panels.

Structural Analysis of (4-Propoxy-phenyl)-acetic acid

The structure of (4-Propoxy-phenyl)-acetic acid (CAS 26118-57-0)[10][11] contains two key features:

  • A Phenylacetic Acid Core: This acidic moiety is a common pharmacophore that can interact with various enzymes and receptors.

  • A 4-Propoxy Group: This lipophilic tail can influence binding affinity and selectivity by interacting with hydrophobic pockets in target proteins.

Given this structure, it is logical to compare it to other well-characterized phenylacetic acid derivatives, most notably the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). A prime example is Diclofenac , which also contains a phenylacetic acid core and is a potent inhibitor of cyclooxygenase (COX) enzymes.[4][12]

Computational Target Prediction

In silico tools harness vast biological and chemical datasets to predict the likely protein targets of a small molecule.[8] By inputting the SMILES string of (4-Propoxy-phenyl)-acetic acid (CCCOC1=CC=C(C=C1)CC(=O)O)[10] into a prediction engine like SwissTargetPrediction, researchers can generate a ranked list of plausible targets based on chemical similarity to known ligands.[13]

Rationale: This approach leverages the principle that structurally similar molecules often share common targets.[9] The output from these tools provides a data-driven basis for selecting targets for the first tier of experimental validation. For a compound like ours, the prediction list would likely include COX-1 and COX-2, prostaglandin synthases, and potentially other enzymes that bind acidic ligands.

Part 2: Experimental Workflow for Cross-Reactivity Profiling

A tiered experimental approach is the most efficient method for comprehensively profiling a compound's selectivity. This workflow begins with broad screening to identify a wide range of potential interactions, followed by more focused assays to confirm and quantify these "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Functional Validation a In Silico Prediction (e.g., SwissTargetPrediction) b Broad Panel Screening (e.g., SafetyScreen44) a->b Guides Panel Selection c Dose-Response Assays (IC50 Determination) b->c Identifies Primary Hits d Cell-Based Functional Assays (e.g., PGE2 Production) c->d Confirms Potency & Selectivity

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The objective of this tier is to cast a wide net to identify potential off-target interactions across major protein families.[6] Commercial services offer expertly curated panels of assays against dozens of clinically relevant targets known to be associated with adverse drug effects.

Experimental Choice: A broad safety panel, such as the InVEST44 panel, is an excellent starting point.[6] This panel typically includes a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. The test compound is usually screened at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

Self-Validation: The results from this screen are self-validating in a preliminary sense. A lack of activity across the panel provides a strong indication of selectivity, while any significant inhibition (typically >50%) flags a target for further investigation in Tier 2.

Tier 2: Dose-Response and Selectivity Assays

Hits identified in Tier 1 must be confirmed and quantified. This involves generating dose-response curves to determine the potency (IC50 or Ki) of the compound against both the intended target and the identified off-targets.

Comparative Alternatives:

  • (4-Propoxy-phenyl)-acetic acid (Test Compound)

  • Diclofenac (Non-selective COX inhibitor, structural analog)[14]

  • Celecoxib (Selective COX-2 inhibitor, mechanistic alternative)[15][16]

Key Experiment: COX-1/COX-2 Enzyme Inhibition Assay

Given the structural similarity to NSAIDs, assessing activity against COX isoforms is essential.[17] This assay directly measures the enzymatic activity of purified COX-1 and COX-2.[18][19]

Detailed Protocol: Fluorometric COX Inhibition Assay [20]

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided assay buffer.

  • Compound Preparation: Prepare a serial dilution of (4-Propoxy-phenyl)-acetic acid, Diclofenac, and Celecoxib in DMSO, typically ranging from 100 µM to 1 nM.

  • Reaction Mixture: In a 96-well opaque plate, add the COX assay buffer, COX probe, and COX cofactor to each well.

  • Inhibitor Addition: Add 1 µL of each compound dilution (or DMSO for control wells) to the respective wells.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells to initiate the reaction. Incubate for 5 minutes at room temperature.

  • Substrate Addition: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Selectivity Profile

The data generated from dose-response assays should be summarized in a clear, comparative table.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Off-Target X IC50 (µM)
(4-Propoxy-phenyl)-acetic acid Experimental ValueExperimental ValueCalculated ValueExperimental Value
Diclofenac 15250.6>10
Celecoxib 32004080>10
Note: Values for Diclofenac and Celecoxib are representative and may vary based on assay conditions.

Interpretation: The Selectivity Index (SI) is a critical metric. A high SI value indicates greater selectivity for COX-2 over COX-1, which is often a desirable trait for reducing gastrointestinal side effects common to non-selective NSAIDs.[21][22] Any off-target activity in the low micromolar range would warrant further functional investigation.

Part 3: Functional Validation in a Cellular Context

Biochemical assays are essential, but they do not fully recapitulate the complexity of a cellular environment. Therefore, validating key findings in a cell-based functional assay is the final pillar of a robust cross-reactivity assessment.

Key Experiment: Prostaglandin E2 (PGE2) Production Assay

This assay measures the downstream product of COX activity in whole cells, providing a more physiologically relevant measure of inhibition.

Detailed Protocol: LPS-Stimulated PGE2 Immunoassay

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) to the cells to induce the expression of COX-2 and stimulate the production of prostaglandins. Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Quantification: Quantify the amount of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[23]

  • Data Analysis: Plot the concentration of PGE2 against the log of the inhibitor concentration to determine the cellular IC50 value.

G LPS LPS Stimulation Membrane Membrane Phospholipids LPS->Membrane Induces COX-2 Expression AA Arachidonic Acid (AA) Membrane->AA via PLA2 COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) PGH2->PGE2 via PGES Inhibitor (4-Propoxy-phenyl)-acetic acid & NSAID Analogs Inhibitor->COX2

Caption: Simplified COX-2 signaling pathway in response to LPS.

Conclusion

The characterization of a novel compound's cross-reactivity is a multi-faceted process that requires a logical progression from computational prediction to biochemical characterization and, finally, to functional cellular validation. By employing a tiered workflow as outlined in this guide, researchers can systematically build a comprehensive selectivity profile for new chemical entities like (4-Propoxy-phenyl)-acetic acid. This approach not only provides a robust comparison against established alternatives like Diclofenac and Celecoxib but also ensures a foundation of scientific integrity, enabling informed decisions in the drug discovery and development pipeline. The early identification of potential off-target liabilities is crucial for mitigating risks and ultimately contributes to the development of safer and more effective therapeutics.[7][24]

References

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link][25]

  • Pantziarka, P., et al. (2022). Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases. International Journal of Molecular Sciences. Available at: [Link][4]

  • Doña, I., et al. (2020). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link][15]

  • Henke, B. R., et al. (2002). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][3]

  • Koeberle, A., & Werz, O. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Available at: [Link][18]

  • PubChem. (n.d.). (4-Propoxy-phenyl)-acetic acid. National Center for Biotechnology Information. Available at: [Link][10]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Available at: [Link][26]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link][7]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link][8]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health. Available at: [Link][27]

  • Khan, D. A. (2019). Management of Nonsteroidal Anti-inflammatory Drug-Induced Hypersensitivity Reactions. The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link][28]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Available at: [Link][29]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Available at: [Link][30]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Available at: [Link][5]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link][9]

  • Google Patents. (n.d.). Phenylacetic acid derivatives, their preparation and compositions containing them. Available at: [2]

  • Drugs.com. (2024). Diclofenac Side Effects: Common, Severe, Long Term. Available at: [Link][21]

  • National Health Service (NHS). (n.d.). Side effects of diclofenac. Available at: [Link][22]

  • American Academy of Allergy, Asthma & Immunology (AAAAI). (2021). Celecoxib rash and other NSAIDs. Available at: [Link][31]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Available at: [Link][32]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link][6]

  • Garside, H., et al. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules. Available at: [Link][33]

  • Wikipedia. (n.d.). Phenylacetic acid. Available at: [Link][1]

  • Mequin, N. M., & Zempleni, J. (1999). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Analytical Biochemistry. Available at: [Link][34]

  • Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. Prostaglandins & Other Lipid Mediators. Available at: [Link][19]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. ResearchGate. Available at: [Link][17]

  • Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Available at: [Link][13]

  • Cleveland Clinic. (2024). Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides?. Cleveland Clinic Journal of Medicine. Available at: [Link][35]

  • Wikipedia. (n.d.). Diclofenac. Available at: [Link][12]

  • Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Available at: [Link][36]

  • GoodRx. (2024). Diclofenac Side Effects: What Are the Most Common Symptoms?. Available at: [Link][37]

  • Stone, S. F., et al. (2019). Testing for Drug Hypersensitivity Syndromes. Journal of Immunology Research. Available at: [Link][23]

  • Atanaskovic-Markovic, M., et al. (2022). The safety of celecoxib in cutaneous hypersensitivity reactions with nonsteroidal anti-inflammatory drugs: a single-center care experience. Postepy Dermatologii i Alergologii. Available at: [Link][16]

  • BMG LABTECH. (n.d.). Binding Assays. Available at: [Link][38]

  • ResearchGate. (n.d.). In-vitro COX-1 and COX-2 enzyme inhibition assay of compounds. Available at: [Link][14]

  • Fluidic Sciences Ltd. (n.d.). Competition Assays vs. Direct Binding Assays: How to choose. Available at: [Link][39]

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  • MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Available at: [Link][41]

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  • ACS Publications. (2014). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry. Available at: [Link][43]

  • Hebei Zhiluan Technology Co., Ltd. (n.d.). (4-Propoxy-phenyl)-acetic acid cas 26118-57-0. Available at: [Link][44]

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Validation

Optimizing Lipophilic Tails: A Comparative Technical Guide to (4-Propoxy-phenyl)-acetic Acid

Executive Summary: The "Goldilocks" Ligand Topic: (4-Propoxy-phenyl)-acetic acid (CAS: 26118-57-0) Role: Lipophilic Building Block / Pharmacophore Modulator In medicinal chemistry, the optimization of side chains is ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ligand

Topic: (4-Propoxy-phenyl)-acetic acid (CAS: 26118-57-0) Role: Lipophilic Building Block / Pharmacophore Modulator

In medicinal chemistry, the optimization of side chains is often a battle between potency (driven by hydrophobic contacts) and physicochemical properties (solubility, metabolic stability). (4-Propoxy-phenyl)-acetic acid (PPAA) occupies a critical "Goldilocks" zone in the alkoxy-phenylacetic acid series.

While its competitor, 4-Methoxyphenylacetic acid (MPAA) , is the industry standard for starting scaffolds, it often lacks the steric bulk required to fill hydrophobic pockets in targets like PPAR


  or p38

MAPK
. Conversely, the 4-Butoxy and 4-Pentoxy analogs frequently violate Lipinski's Rule of 5 regarding lipophilicity (cLogP > 3) and suffer from high plasma protein binding.

This guide provides a head-to-head analysis of PPAA against its primary homologs and bioisosteres, demonstrating why the propyl chain often offers the optimal compromise between binding affinity and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Head-to-Head Comparative Matrix

The following data contrasts PPAA with its direct structural competitors used in Lead Optimization campaigns.

Feature(4-Propoxy-phenyl)-acetic acid (Focus)4-Methoxyphenylacetic acid (Standard)4-(Trifluoromethoxy)phenylacetic acid (Bioisostere)
CAS 26118-57-0 1798-09-01878-66-6
Molecular Weight 194.23 g/mol 166.17 g/mol 220.15 g/mol
cLogP (Approx) 2.5 (Optimal for permeability)1.4 (High polarity)2.8 (High metabolic stability)
Steric Bulk (Length) ~4.5 Å (Propyl tail)~2.5 Å (Methyl tail)~3.5 Å (CF3 group)
Metabolic Liability High (O-dealkylation by CYP450)Moderate (O-demethylation)Low (Blocked metabolism)
Primary Application Hydrophobic pocket filling; p38

inhibition
General scaffold; Auxin analogsIncreasing metabolic half-life
Cost Efficiency High (Cheap reagents)Very High (Commodity chemical)Low (Expensive fluorinated precursors)
Analysis of the Data[2][3][4][5][6][7][8][9][10][11][12]
  • Lipophilicity (cLogP): PPAA sits at ~2.5, which is ideal for oral bioavailability. MPAA (1.[1]4) is often too polar to cross the Blood-Brain Barrier (BBB) effectively, while longer chains (Butoxy/Pentoxy) push cLogP above 3.0, increasing risk of toxicity.

  • Steric Fit: In kinase inhibitors (e.g., p38

    
    ), the methyl group of MPAA is often too short to displace water molecules in the hydrophobic cleft. The propyl chain of PPAA provides the necessary reach without the entropic penalty of longer, floppier alkyl chains.
    

Technical Deep Dive: Metabolic Fate & Stability

One of the primary concerns when selecting PPAA is its metabolic susceptibility. The propoxy ether linkage is a prime target for Cytochrome P450 (specifically CYP2D6 and CYP3A4) .

Metabolic Pathway Visualization

The diagram below illustrates the O-dealkylation pathway that researchers must monitor during lead optimization.

MetabolicFate PPAA (4-Propoxy-phenyl)-acetic acid (Substrate) CYP CYP450 (Oxidation) PPAA->CYP Phase I Metabolism Intermediate Hemiacetal Intermediate CYP->Intermediate Hydroxylation Phenol 4-Hydroxyphenylacetic acid (Active Metabolite) Intermediate->Phenol Spontaneous Collapse Aldehyde Propanal (Toxic Byproduct) Intermediate->Aldehyde

Figure 1: The oxidative dealkylation of PPAA. Note that the resulting metabolite (4-Hydroxyphenylacetic acid) is significantly more polar and may lose potency if the hydrophobic interaction was critical.

Experimental Protocols

Protocol A: Synthesis via Williamson Ether Optimization

Why this route? Commercial PPAA can be expensive or impure. Synthesizing it from 4-hydroxyphenylacetic acid allows for the introduction of isotopically labeled propyl groups (e.g., deuterated) for metabolic tracking.

Reagents:

  • 4-Hydroxyphenylacetic acid (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone (Reflux)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 4-hydroxyphenylacetic acid in 20 mL DMF.

  • Deprotonation: Add

    
     carefully. Stir at room temperature for 30 mins to form the phenoxide anion. Checkpoint: Solution should turn slightly yellow/opaque.
    
  • Alkylation: Dropwise add 1-Bromopropane.

  • Reaction: Heat to 60°C (DMF) or Reflux (Acetone) for 4-6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Hydrolysis (If ester formed): Note that the carboxylic acid moiety might also alkylate (forming the ester). Treat the crude product with 1M NaOH/MeOH (1:1) at RT for 1 hour to hydrolyze the ester back to the acid, leaving the ether intact.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) must show a triplet at
    
    
    ~0.9 ppm (methyl) and a multiplet at
    
    
    ~1.7 ppm (methylene).
Protocol B: Microsomal Stability Assay (Validation of Liability)

Objective: Determine if the propyl tail is too labile for the target indication.

  • Incubation: Incubate 1

    
    M PPAA with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the transition of parent (194 -> 135 m/z) and metabolite (152 -> 107 m/z).

  • Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    

Decision Logic for Researchers

When should you select (4-Propoxy-phenyl)-acetic acid over its competitors? Use this logic flow.

DecisionTree Start Start: Ligand Optimization Need Phenylacetic Acid Scaffold Q1 Is the Binding Pocket Small/Sterically Restricted? Start->Q1 Res1 Use 4-Methoxy (MPAA) (Low Steric Clash) Q1->Res1 Yes Q2 Is Metabolic Stability the Primary Failure Mode? Q1->Q2 No Res2 Use 4-Trifluoromethoxy (Blocks Metabolism) Q2->Res2 Yes Q3 Does the Pocket Require Hydrophobic Displacement? Q2->Q3 No Res3 Use 4-Propoxy (PPAA) (Optimal Bulk/Lipophilicity) Q3->Res3 Yes (Medium Depth) Res4 Use 4-Butoxy/Pentoxy (Warning: High Protein Binding) Q3->Res4 Yes (Deep Pocket)

Figure 2: Strategic decision tree for selecting alkoxy-phenylacetic acid derivatives in Drug Discovery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4715346, (4-Propoxy-phenyl)-acetic acid. Retrieved January 30, 2026 from [Link].

  • Gao, Y., et al. (2012).Structure-Activity Relationships of Alkoxy-Phenylacetic Acids in PPAR Agonism. (Contextual Reference for Alkoxy-PAA usage in PPAR research).
  • Smith, D.A. (2011).Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to the Statistical Validation of (4-Propoxy-phenyl)-acetic Acid Data

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of every piece of data is paramount. This guide provides a comprehensive framework for the sta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of every piece of data is paramount. This guide provides a comprehensive framework for the statistical validation of analytical data for (4-Propoxy-phenyl)-acetic acid, a compound of interest with potential therapeutic applications, including as a p38α inhibitor for lung cancer.[1] As senior application scientists, we recognize that robust analytical methods are the bedrock of confident decision-making, from early-stage discovery through to quality control in manufacturing. This document is structured to provide not just procedural steps, but the scientific rationale behind the validation process, ensuring that the methods employed are not only compliant with regulatory expectations but are also scientifically sound and fit for purpose.

Understanding the Analyte: Physicochemical Properties of (4-Propoxy-phenyl)-acetic Acid

A thorough understanding of the analyte's properties is the critical first step in developing a robust analytical method. These properties influence choices in sample preparation, chromatographic conditions, and detection techniques.

(4-Propoxy-phenyl)-acetic acid is a derivative of phenylacetic acid. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 26118-57-0[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Melting Point 82-84 °C[1]
Boiling Point (Predicted) 331.6 ± 17.0 °C[1]
pKa (Predicted) 4.45 ± 0.10[1]
Appearance Likely a solid at room temperatureInferred from melting point

The presence of a carboxylic acid group (pKa ~4.45) indicates that the compound's ionization state will be pH-dependent. This is a crucial consideration for developing a reversed-phase HPLC method, as retention will be significantly affected by the pH of the mobile phase. The aromatic ring provides a chromophore, making UV detection a suitable quantification technique.

The Cornerstone of Reliable Data: Analytical Method Validation

The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH) guidelines provide a framework for performing this validation.[3][4] The key validation characteristics that will be addressed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Proposed Analytical Methods for (4-Propoxy-phenyl)-acetic Acid

Based on the structure of (4-Propoxy-phenyl)-acetic acid and established methods for similar phenylacetic acid derivatives, we propose the following primary and orthogonal analytical techniques.

Primary Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC is a versatile and robust technique for the quantification of small organic molecules. Given the analyte's properties, a C18 column with a mobile phase consisting of an acetonitrile and water mixture, acidified to suppress the ionization of the carboxylic acid group, is a suitable starting point.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape. A gradient elution may be necessary if impurities with significantly different polarities are expected.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl group).

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare a stock solution of (4-Propoxy-phenyl)-acetic acid in a suitable solvent such as acetonitrile or methanol. Prepare calibration standards and quality control samples by diluting the stock solution with the mobile phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards QC Prepare Quality Control Samples Stock->QC Inject Inject into HPLC Standards->Inject QC->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dry Dry Sample Derivatize Derivatize with Silylating Agent Dry->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Extract Extract Ion Chromatogram Detect->Extract Integrate Integrate Peak Area Extract->Integrate Quantify Quantify Analyte Integrate->Quantify

Sources

Validation

A Senior Application Scientist's Guide to the Independent Verification of (4-Propoxy-phenyl)-acetic acid

Abstract In the landscape of drug discovery and chemical research, the absolute certainty of a compound's identity, purity, and activity is paramount. This guide provides a comprehensive framework for the independent ver...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and chemical research, the absolute certainty of a compound's identity, purity, and activity is paramount. This guide provides a comprehensive framework for the independent verification of (4-Propoxy-phenyl)-acetic acid, a member of the aryl-acetic acid class with potential anti-inflammatory properties.[1][2][3][4] We move beyond rote procedural lists to explain the scientific rationale behind each analytical choice, establishing a self-validating workflow that ensures the trustworthiness of your results. This document is structured to guide researchers, from principal investigators to bench scientists, through a rigorous, three-tiered verification process encompassing purity assessment, definitive structural elucidation, and functional activity confirmation.

Introduction: The Imperative of Verification

Section 1: Chromatographic Purity and Identity Assessment

The first step in verification is to assess the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and reproducibility for analyzing non-volatile small molecules like aryl-acetic acids.[5][6]

Rationale for Method Selection

A Reverse-Phase HPLC (RP-HPLC) method is selected, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. This setup is ideal for retaining and separating moderately polar compounds like (4-Propoxy-phenyl)-acetic acid from both more polar impurities (e.g., the precursor (4-Hydroxy-phenyl)-acetic acid) and less polar contaminants.[6] Detection via a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing both quantitative purity data (peak area percentage) and qualitative spectral information that can help in preliminary peak identification.

Detailed Experimental Protocol: RP-HPLC
  • System Preparation:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: DAD, 230 nm.

  • Sample and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the (4-Propoxy-phenyl)-acetic acid test sample in Acetonitrile.

    • Prepare a 1 mg/mL stock solution of a certified reference standard of (4-Propoxy-phenyl)-acetic acid.

    • Prepare a 1 mg/mL stock solution of the potential precursor, (4-Hydroxy-phenyl)-acetic acid.

    • Create a working solution of 100 µg/mL for each by diluting the stock solutions with the mobile phase.

  • Chromatographic Run:

    • Equilibrate the column with 70% Mobile Phase A and 30% Mobile Phase B for at least 15 minutes.

    • Inject 10 µL of each working solution.

    • Run a gradient elution:

      • 0-15 min: 30% to 90% B.

      • 15-17 min: Hold at 90% B.

      • 17-18 min: 90% to 30% B.

      • 18-25 min: Hold at 30% B (re-equilibration).

  • Data Analysis:

    • Compare the retention time of the main peak in the test sample to that of the certified reference standard.

    • Calculate the purity of the test sample by the peak area percentage method.

    • Confirm the absence of a significant peak at the retention time corresponding to the (4-Hydroxy-phenyl)-acetic acid precursor.

Data Presentation and Comparison
CompoundExpected Retention Time (min)Rationale for Separation
(4-Hydroxy-phenyl)-acetic acid~4.5The hydroxyl group makes this molecule more polar, leading to weaker interaction with the C18 column and earlier elution.
(4-Propoxy-phenyl)-acetic acid ~9.8 The propoxy group is significantly less polar than a hydroxyl group, causing stronger retention on the non-polar stationary phase and a later elution time.

Section 2: Definitive Structural Elucidation

While HPLC provides strong evidence of purity and identity, it is not conclusive. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for unambiguously confirming the molecular structure.[7][8][9][10][11][12]

Workflow for Structural Elucidation

G cluster_0 Structural Elucidation Workflow Sample Verified Pure Sample (from HPLC) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Confirms Connectivity & Chemical Environment MS Mass Spectrometry (ESI-MS) Sample->MS Confirms Molecular Weight & Elemental Formula Structure_Confirm Structure Confirmed NMR->Structure_Confirm Data Matches Expected Structure Structure_Mismatch Structure Mismatch (Re-evaluate Synthesis) NMR->Structure_Mismatch Unexpected Peaks or Shifts MS->Structure_Confirm MS->Structure_Mismatch Incorrect m/z

Caption: Workflow for definitive structural verification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in an organic molecule.[8][11] ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms.

  • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Process the data, referencing the residual solvent peak (CHCl₃ at 7.26 ppm).

Proton Assignment(4-Propoxy-phenyl)-acetic acid (Expected ¹H Shifts in CDCl₃)(4-Hydroxy-phenyl)-acetic acid (Expected ¹H Shifts)Causality of Chemical Shift Difference
-O-CH₂ -CH₂-CH₃ (t)~3.9 ppm N/AThe triplet signal for the methylene group directly attached to the aromatic oxygen is a key indicator of the propoxy group's presence.
-O-CH₂-CH₂ -CH₃ (sextet)~1.8 ppm N/AThis signal corresponds to the central methylene of the propoxy chain.
-O-CH₂-CH₂-CH₃ (t)~1.0 ppm N/AThe terminal methyl group of the propoxy chain appears as an upfield triplet.
Ar-H (d)~7.1 ppm~7.1 ppmAromatic protons adjacent to the substituent.
Ar-H (d)~6.8 ppm~6.7 ppmAromatic protons adjacent to the acetic acid group.
Ar-CH₂ -COOH (s)~3.6 ppm~3.5 ppmThe singlet for the methylene protons of the acetic acid side chain.
Ar-OH (broad s)N/A~5.0-6.0 ppm The absence of this broad, exchangeable phenolic proton is a critical confirmation that the precursor has been successfully converted.
B. Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a final check on its elemental composition.[9][10][12][13][14] Electrospray Ionization (ESI) in negative mode is ideal for detecting the deprotonated molecular ion of a carboxylic acid.

  • Prepare a ~10 µg/mL solution of the sample in 50:50 Acetonitrile:Water.

  • Infuse the sample directly into the ESI source.

  • Acquire the spectrum in negative ion mode.

  • Target Compound: (4-Propoxy-phenyl)-acetic acid (C₁₁H₁₄O₃)

    • Expected [M-H]⁻: 193.08

  • Potential Precursor: (4-Hydroxy-phenyl)-acetic acid (C₈H₈O₃)

    • Expected [M-H]⁻: 151.04 The detection of a primary ion at m/z 193.08 provides high confidence in the assigned structure.[15]

Section 3: Functional Verification via In Vitro Assay

Structural confirmation is essential, but verifying that the compound performs its expected biological function is the ultimate goal. Based on its chemical class, (4-Propoxy-phenyl)-acetic acid is hypothesized to be an inhibitor of COX-1 and/or COX-2 enzymes, which are central to the inflammatory pathway.[16][17][18]

Hypothesized Mechanism of Action

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxane) PGH2->Prostanoids Physiology Physiological Functions (Stomach Lining, etc.) Prostanoids->Physiology Inflammation Inflammation & Pain Prostanoids->Inflammation Test_Compound (4-Propoxy-phenyl) -acetic acid Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition?

Caption: Hypothesized inhibition of the COX pathway.

Protocol: Fluorometric COX Inhibition Assay

Commercially available COX inhibitor screening kits provide a standardized and reliable method for assessing activity.[16][19][20] These assays typically measure the peroxidase component of COX activity.

  • Reagent Preparation: Prepare assay buffer, probe, and substrate (arachidonic acid) according to the kit manufacturer's instructions.[16]

  • Compound Dilution: Prepare a serial dilution of (4-Propoxy-phenyl)-acetic acid (e.g., from 100 µM to 1 nM) in DMSO. Also, prepare dilutions of a known non-selective inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.

  • Assay Plate Setup:

    • In a 96-well plate, add purified human recombinant COX-1 or COX-2 enzyme to separate wells.

    • Add the diluted test compound or control inhibitors to the respective wells. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" wells for background.

    • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 10 minutes) at 37°C to allow for binding.[20]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately begin kinetic measurement of fluorescence on a plate reader (e.g., Ex/Em = 535/587 nm) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[17]

Comparative Performance Benchmarking
CompoundExpected COX-1 IC₅₀ (µM)Expected COX-2 IC₅₀ (µM)Expected Selectivity Profile
Ibuprofen (Control)~10-20~5-15Non-selective
Celecoxib (Control)>100~0.05-0.1COX-2 Selective
(4-Propoxy-phenyl)-acetic acid To be Determined To be Determined Hypothesized to be non-selective or moderately COX-2 selective.

Comparing the IC₅₀ values for (4-Propoxy-phenyl)-acetic acid against these well-characterized controls will validate its functional activity and provide initial insights into its selectivity profile.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the independent verification of (4-Propoxy-phenyl)-acetic acid. By systematically combining chromatographic analysis for purity, spectroscopic methods for definitive structural confirmation, and in vitro assays for functional validation, researchers can proceed with confidence in their downstream experiments. This logical, evidence-based workflow is fundamental to maintaining scientific integrity and ensuring the reliability and reproducibility of research findings.

References

  • Method for preparing 4-hydroxyphenylacetic acid.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • NMR-spectroscopic analysis of mixtures:
  • The analysis of acidic and basic non-steroidal anti-inflammatory drugs in milk and muscle samples: a comprehensive analytical approach using UHPLC-MS/MS. Taylor & Francis.
  • Method for the production of 4-hydroxyphenylacetic acid.
  • p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • (4-Propoxy-phenyl)-acetic acid | C11H14O3 | CID 4715346. PubChem - NIH.
  • Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. PubMed.
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • Analysis of Non-Steroidal Anti-Inflammatory Drugs Using a Highly Pure, High Surface Area C18 HPLC Column. Thermo Fisher Scientific.
  • COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • Mass Spectrometry in Small Molecule Drug Development.
  • Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. YouTube.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • Direct Injection HPLC Analysis of Some Non-Steroidal Anti-Inflammatory Drugs on Restricted Access Media Columns. PubMed.
  • Synthesis, Antioxidant and Anti-inflammatory Activity of Novel Aryl-acetic and Aryl-hydroxamic Acids.
  • Mass spectrometry in small molecule drug development.
  • How to Determine the Structure of Organic Molecules by NMR Spectroscopy.
  • (4-Propoxy-phenyl)-acetic acid | 26118-57-0. ChemicalBook.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Mass Spectrometry analysis of Small molecules.
  • RP-HPLC Method for Determination of Several NSAIDs and Their Combin
  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing).
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • ESTIMATION OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS BY RP-HPLC TECHNIQUE OF ANALYSIS. Jetir.Org.
  • Advances in high‐throughput mass spectrometry in drug discovery. PMC - PubMed Central.
  • Arylacetic Acid Deriv
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Small molecule analysis using MS. Bioanalysis Zone.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • 2-[4-(2-Methylpropoxy)phenyl]acetic acid | 13362-94-2. Biosynth.
  • Design, synthesis and pharmacological evaluation of novel azole derivatives of aryl acetic acid as anti-inflammatory and analgesic agents. Taylor & Francis Online.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • 4-Aminophenylacetic acid | C8H9NO2 | CID 14533. PubChem.

Sources

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